4-(Cyclohexyloxy)piperidine hydrochloride
Description
Properties
IUPAC Name |
4-cyclohexyloxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZZGSJPMWSOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 4-(Cyclohexyloxy)piperidine Hydrochloride
CAS Number: 1189551-80-1 (HCl Salt) | Free Base CAS: 303975-02-2
Executive Summary & Identity
4-(Cyclohexyloxy)piperidine hydrochloride is a secondary amine building block widely utilized in medicinal chemistry for the synthesis of G-Protein Coupled Receptor (GPCR) ligands. Structurally, it consists of a piperidine ring functionalized at the 4-position with a cyclohexyl ether group.
This specific scaffold serves as a critical pharmacophore in drug discovery, particularly for targets requiring a basic amine center coupled with a lipophilic spacer. It acts as a bioisostere for 4-cyclohexylpiperidine or 4-benzylpiperidine, offering distinct solubility and hydrogen-bonding profiles due to the ether oxygen.
Physicochemical Profile [1][2][3][4]
| Property | Data | Note |
| IUPAC Name | 4-(Cyclohexyloxy)piperidine hydrochloride | |
| Molecular Formula | C₁₁H₂₁NO[1][5][6][7] · HCl | |
| Molecular Weight | 219.75 g/mol | (Free base: 183.29 g/mol ) |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane) |
| pKa (Calc) | ~10.8 (Piperidine Nitrogen) | Typical for secondary cyclic amines |
| H-Bond Donors | 2 (NH₂⁺) | In salt form |
| H-Bond Acceptors | 1 (Ether Oxygen) |
Synthetic Methodology
The synthesis of 4-(cyclohexyloxy)piperidine hydrochloride presents a classic challenge in organic synthesis: forming an ether bond between two secondary carbons. Simple Williamson ether synthesis often fails due to competing elimination reactions (E2) when using cyclohexyl halides.
Two primary routes are recommended for high-yield production.
Route A: The Mitsunobu Coupling (Preferred)
This route is favored for its mild conditions and avoidance of elimination side-products common with secondary halides.
-
Protection: 4-Hydroxypiperidine is protected with a Boc group to prevent N-alkylation.
-
Coupling: N-Boc-4-hydroxypiperidine is coupled with cyclohexanol using Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh₃).
-
Deprotection: The Boc group is removed using 4M HCl in Dioxane to yield the final salt.
Route B: Williamson Ether Synthesis (Alternative)
This route requires careful temperature control to minimize cyclohexene formation. It uses Sodium Hydride (NaH) and Cyclohexyl bromide.
Experimental Protocol (Route A - Mitsunobu):
-
Step 1: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and Cyclohexanol (1.1 eq) in anhydrous THF under N₂.
-
Step 2: Add PPh₃ (1.2 eq). Cool to 0°C.
-
Step 3: Dropwise add DIAD (1.2 eq). Allow to warm to RT and stir for 16h.
-
Step 4: Concentrate and purify via flash chromatography (Hexane/EtOAc) to isolate the Boc-intermediate.
-
Step 5: Dissolve intermediate in Dioxane. Add 4M HCl/Dioxane (5 eq). Stir 2h. Precipitate with Et₂O, filter, and dry.
Figure 1: Comparative synthetic pathways. Route A (Green) is preferred to avoid elimination side-reactions inherent in Route B (Red).
Medicinal Chemistry Applications
The 4-(cyclohexyloxy)piperidine moiety is a versatile "linker-pharmacophore" used to modulate physicochemical properties and receptor binding.
1. GPCR Ligand Design (Histamine H3 & Muscarinic Receptors)
In Histamine H3 receptor antagonists (e.g., analogs of Pitolisant), the piperidine nitrogen serves as the primary basic center interacting with a conserved Aspartic Acid residue (Asp3.32) in the receptor transmembrane domain.
-
Function: The cyclohexyl ether group extends into the hydrophobic binding pocket.
-
Advantage: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), potentially interacting with Serine or Threonine residues, unlike a simple alkyl chain.
2. Sigma-1 Receptor Modulators
Piperidine derivatives are classic Sigma-1 pharmacophores. The cyclohexyl group provides the necessary bulk to occupy the primary hydrophobic pocket, while the piperidine nitrogen forms the critical salt bridge.
3. Fragment-Based Drug Discovery (FBDD)
This compound is an ideal "growing" fragment.
-
Vector: The secondary amine allows for rapid diversification via amide coupling, reductive amination, or SNAr reactions.
-
Space: The cyclohexyloxy group occupies a defined 3D volume, probing "L-shaped" or deep pockets.
Figure 2: Pharmacophore mapping of the 4-(cyclohexyloxy)piperidine scaffold within a theoretical GPCR binding site.
Quality Control & Handling
Analytical Validation
To ensure the integrity of the HCl salt, the following diagnostic signals should be verified via ¹H NMR (DMSO-d₆ or D₂O):
-
Ether Methine (CHO): A multiplet around 3.3–3.5 ppm .
-
Piperidine α-Protons: Broadened signals near 3.0–3.2 ppm (due to the ammonium salt).
-
Cyclohexyl Protons: A complex series of multiplets between 1.1–1.9 ppm (10 protons).
Safety & Stability
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.
-
Handling: Wear standard PPE (gloves, goggles).[4] The compound is an irritant to mucous membranes.
-
Incompatibility: Avoid strong oxidizing agents.[4] The free base will react rapidly with CO₂ in the air to form carbamates; keep as the HCl salt until use.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11248035, 4-(Cyclohexyloxy)piperidine. Retrieved from [Link]
- Ligneau, X., et al. (2007). Discovery of Pitolisant, the First Marketed Histamine H3 Receptor Inverse Agonist/Antagonist. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for piperidine ether pharmacophores in H3 antagonists).
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
Sources
- 1. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. 1pchem.com [1pchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 1235438-80-8|4-(Cycloheptyloxy)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 6. 303975-02-2|4-(Cyclohexyloxy)piperidine|BLD Pharm [bldpharm.com]
- 7. PubChemLite - 4-(cyclohexyloxy)piperidine (C11H21NO) [pubchemlite.lcsb.uni.lu]
Comparative Technical Guide: 4-(Cyclohexyloxy)piperidine vs. 4-Cyclohexylpiperidine
The Linker Decision: Ether vs. Alkyl Bioisosteres in Lead Optimization
Executive Summary
In medicinal chemistry, the structural modification between 4-cyclohexylpiperidine (Direct C-C bond) and 4-(cyclohexyloxy)piperidine (Ether linker) represents a critical bioisosteric switch. While both moieties provide a bulky, hydrophobic domain often required for occupancy of lipophilic pockets (e.g., in GPCRs, Sigma receptors, or hERG channels), they diverge significantly in physicochemical properties and metabolic fate.
-
4-Cyclohexylpiperidine is a high-LogP scaffold used to maximize hydrophobic interactions but often suffers from poor aqueous solubility and high non-specific binding.
-
4-(Cyclohexyloxy)piperidine introduces an ether oxygen, acting as a "solubility handle" that lowers LogP, introduces a hydrogen bond acceptor (HBA), and alters the vector of the cyclohexyl group, potentially improving Lipophilic Efficiency (LipE).
This guide provides a technical deep-dive into the synthesis, properties, and strategic deployment of these two scaffolds.
Part 1: Physicochemical & Structural Profiling
The insertion of oxygen at the 4-position fundamentally alters the electronic and steric landscape of the piperidine core.
Comparative Data Matrix
| Property | 4-Cyclohexylpiperidine HCl | 4-(Cyclohexyloxy)piperidine HCl |
| CAS (Free Base) | 5378-75-6 | 303975-02-2 |
| Formula | C₁₁H₂₁N · HCl | C₁₁H₂₁NO · HCl |
| MW (Salt) | ~203.75 g/mol | ~219.75 g/mol |
| cLogP (Free Base) | ~3.6 - 4.1 (Highly Lipophilic) | ~2.0 - 2.5 (Moderately Lipophilic) |
| TPSA | 12.0 Ų (Amine only) | 21.2 Ų (Amine + Ether) |
| H-Bond Acceptors | 1 | 2 (Ether O + Amine N) |
| Rotatable Bonds | 1 (C4-C1' bond) | 2 (C4-O and O-C1' bonds) |
| Conformation | Rigid, defined vector | Flexible, "kinked" vector |
| Metabolic Liability | Benzylic-like oxidation at C4 | O-dealkylation (CYP450) |
Structural Implications (Graphviz Visualization)
The following diagram illustrates the structural divergence and its impact on pharmacodynamics.
Figure 1: Structural-Functional Divergence. The ether linker (blue) shifts the profile toward solubility and specific binding efficiency, while the alkyl linker (red) drives raw affinity via hydrophobic effect.
Part 2: Synthetic Methodologies
To ensure reproducibility, we present the most robust synthetic routes for both hydrochloride salts.
Protocol A: Synthesis of 4-Cyclohexylpiperidine HCl
Mechanism: Catalytic Hydrogenation of 4-Phenylpiperidine. Rationale: Direct coupling of cyclohexyl halides to piperidine is low-yielding due to elimination side reactions. Hydrogenation of the aromatic precursor is the industrial standard.
-
Reagents: 4-Phenylpiperidine HCl, PtO₂ (Adams' Catalyst) or Rh/C, Glacial Acetic Acid.
-
Apparatus: High-pressure hydrogenation vessel (Parr reactor).
-
Procedure:
-
Dissolve 4-phenylpiperidine HCl (10.0 g) in glacial acetic acid (100 mL).
-
Add PtO₂ (0.5 g) under a nitrogen blanket.
-
Seal vessel and purge with H₂ (3x). Pressurize to 60 psi (4 bar).
-
Heat to 60°C and stir for 12–24 hours. Monitor via LCMS for disappearance of aromatic UV signal.
-
Workup: Filter catalyst through Celite. Concentrate filtrate to dryness.
-
Salt Formation: Dissolve residue in minimal EtOH, add Et₂O to precipitate the crude HCl salt. Recrystallize from EtOH/Et₂O.
-
Yield: Typically >90%.[1]
-
Protocol B: Synthesis of 4-(Cyclohexyloxy)piperidine HCl
Mechanism: Williamson Ether Synthesis (Modified) or Reductive Etherification. Rationale: Direct alkylation of 4-hydroxypiperidine with cyclohexyl bromide is sluggish (secondary halide). The preferred route uses N-Boc protection followed by alkylation with NaH.
-
Reagents: N-Boc-4-hydroxypiperidine, Cyclohexyl bromide, NaH (60% in oil), DMF, TFA or 4M HCl in Dioxane.
-
Step 1: Ether Formation
-
Suspend NaH (1.2 equiv) in dry DMF at 0°C under Argon.
-
Add N-Boc-4-hydroxypiperidine (1.0 equiv) dropwise. Stir 30 min until H₂ evolution ceases.
-
Add Cyclohexyl bromide (1.5 equiv) and catalytic TBAI (tetrabutylammonium iodide).
-
Heat to 60–80°C for 16 hours.
-
Quench: Pour into ice water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF. Dry (MgSO₄) and concentrate.
-
-
Step 2: Deprotection & Salt Formation
-
Dissolve the crude Boc-intermediate in CH₂Cl₂.
-
Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2 hours.
-
Precipitate forms. Filter the white solid (4-(cyclohexyloxy)piperidine HCl).
-
Yield: 50–70% (2 steps).
-
Part 3: Medicinal Chemistry & Metabolic Logic
Metabolic Soft Spots
-
Alkyl Scaffold: The 4-cyclohexylpiperidine is metabolically robust. The primary clearance pathway is usually hydroxylation on the cyclohexyl ring or the piperidine ring (if N-substituted). This leads to longer half-lives but potential bioaccumulation.
-
Ether Scaffold: The ether oxygen introduces a specific metabolic liability: O-dealkylation by CYP450 enzymes (typically CYP2D6 or 3A4). This cleaves the molecule into 4-hydroxypiperidine and cyclohexanone (which reduces to cyclohexanol).
-
Strategic Use: If a lead compound has an excessively long half-life, switching to the ether linker can introduce a "soft spot" to tune clearance.
-
Bioisosterism & Geometry
The bond angle of C-O-C (~110°) is similar to C-CH₂-C (~112°), but the bond length of C-O (1.43 Å) is shorter than C-C (1.54 Å).
-
Consequence: The cyclohexyl group in the ether analog is pulled slightly closer to the piperidine core. This contraction can be critical in tight binding pockets where the alkyl analog clashes sterically.
Lipophilic Efficiency (LipE)
LipE is defined as pIC₅₀ - cLogP.
-
The ether analog typically lowers cLogP by ~1.5 units compared to the alkyl analog.
-
Rule of Thumb: If the ether analog maintains potency within 10-fold of the alkyl analog, the LipE significantly improves, making it a superior drug candidate with better solubility and lower promiscuity.
Workflow: Selecting the Right Scaffold
Figure 2: Decision Tree for Scaffold Selection. Use the ether to fix solubility/clearance; use the alkyl to fix potency.
References
-
PubChem. 4-Cyclohexylpiperidine Compound Summary. National Library of Medicine. Available at: [Link]
-
Bagley, J. R., et al. (1989). New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl.[2] Journal of Medicinal Chemistry. (Discusses piperidine SAR and lipophilicity). Available at: [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Authoritative review on ether/alkyl bioisosterism). Available at: [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie. (Contextualizes oxygen insertion for LogP modulation). Available at: [Link]
Sources
Technical Guide: Characterization and Melting Point Analysis of 4-(Cyclohexyloxy)piperidine Hydrochloride
This guide provides a technical analysis of the physicochemical characterization of 4-(Cyclohexyloxy)piperidine hydrochloride, focusing on its melting point as a Critical Quality Attribute (CQA).
Executive Summary
4-(Cyclohexyloxy)piperidine hydrochloride (CAS Free Base: 303975-02-2) is a secondary amine building block utilized in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly Histamine H3 and Muscarinic antagonists.
Precise melting point determination for this compound is critical for establishing purity during intermediate scale-up. While specific experimental values for this hydrochloride salt are rarely indexed in open literature, structural activity relationship (SAR) analysis of analogous piperidine ethers suggests a crystalline transition range between 190°C and 220°C , often accompanied by decomposition. This guide outlines the theoretical grounding, synthesis logic, and validated protocols for experimentally determining this range.
Chemical Profile & Structural Logic
Identity
-
IUPAC Name: 4-(Cyclohexyloxy)piperidine hydrochloride
-
Molecular Formula:
-
Molecular Weight: 219.75 g/mol (Salt); 183.29 g/mol (Free Base)
-
Physical State: White to off-white crystalline powder (Salt); Viscous oil or low-melting solid (Free Base).
Structural Visualization
The molecule consists of a piperidine ring connected via an ether linkage at the 4-position to a cyclohexane ring. The hydrochloride salt forms a stable crystal lattice driven by ionic interactions at the secondary amine.
Figure 1: Structural connectivity of 4-(Cyclohexyloxy)piperidine HCl showing key functional zones.
Melting Point Analysis
Theoretical Range & Analog Comparison
Due to the limited publication of specific physical constants for this intermediate, the melting point range is estimated via Homologue Interpolation . Piperidine hydrochloride salts typically exhibit high melting points due to strong crystal lattice energy.
| Compound | Structure | Melting Point (°C) | Trend Analysis |
| 4-Hydroxypiperidine HCl | OH-substituent | 160 – 165 °C | Hydrogen bonding dominates; moderate lattice energy. |
| 4-Phenoxypiperidine HCl | Phenyl ether | 180 – 182 °C | Pi-stacking increases lattice rigidity. |
| 4-Piperidone HCl | Ketone | 232 – 236 °C (dec) | Dipole interactions lead to very high MP. |
| 4-(Cyclohexyloxy)piperidine HCl | Target | 190 – 220 °C (Est) | Bulky cyclohexyl group adds Van der Waals forces, likely raising MP above the hydroxy analog but below the ketone. |
Thermodynamic Behavior
-
Decomposition: Hydrochloride salts of ethers can undergo thermal decomposition (dehydrohalogenation or ether cleavage) near their melting points. A "browning" or gas evolution prior to liquefaction is common.
-
Hygroscopicity: The secondary amine salt is hygroscopic. Absorbed atmospheric water will depress the melting point significantly (e.g., observing 175°C instead of 195°C).
Experimental Methodology
To obtain an accurate melting point, the material must be synthesized with high regioselectivity and rigorously dried.
Synthesis & Purification Workflow
The most reliable route involves the Williamson ether synthesis or reductive etherification, followed by salt formation.
Figure 2: Synthesis and purification workflow to isolate high-purity HCl salt.
Validated Melting Point Protocol (Capillary Method)
Objective: Determine the melt range with <1°C uncertainty.
-
Sample Preparation:
-
Dry 100 mg of the salt in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Grind the sample to a fine, uniform powder using an agate mortar.
-
-
Loading:
-
Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface.
-
-
Heating Ramp:
-
Fast Ramp: 10°C/min up to 170°C.
-
Slow Ramp: 1°C/min from 170°C until melt is observed.
-
-
Observation Criteria:
-
Onset: First visible liquid droplet.
-
Clear Point: Complete liquefaction (meniscus formation).
-
Decomposition: Note any darkening or bubbling.
-
Applications in Drug Development
This compound serves as a pharmacophore scaffold in several therapeutic areas:
-
Histamine H3 Antagonists: The cyclohexyloxy-piperidine moiety mimics the lipophilic domain required for H3 receptor binding, regulating sleep-wake cycles.
-
Muscarinic M1/M4 Agonists: Used in designing cognitive enhancers for Alzheimer's disease.
-
Sigma-1 Receptor Ligands: The bulky hydrophobic cyclohexyl group provides affinity for the Sigma-1 chaperone protein.
References
-
Chemical Identity: 4-(Cyclohexyloxy)piperidine.[1][2][3][4] National Center for Biotechnology Information. PubChem Compound Summary for CID 10638573. [Link]
- Synthesis Methodology:Preparation of Piperidine Ethers via Williamson Synthesis. Journal of Medicinal Chemistry, General Synthetic Procedures for Piperidine Derivatives. (General Reference for Methodology).
Sources
- 1. SY191902,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 303975-02-2 4-(Cyclohexyloxy)piperidine AKSci 3560DA [aksci.com]
- 3. 1807938-12-0,3-(4-chloro-3-nitrophenyl)prop-2-enenitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 303975-02-2|4-(cyclohexyloxy)piperidine|4-(cyclohexyloxy)piperidine|-范德生物科技公司 [bio-fount.com]
Methodological & Application
Application Notes and Protocols: Preparation of 4-(Cyclohexyloxy)piperidine HCl Salt from its Free Base
Introduction
In the landscape of pharmaceutical and medicinal chemistry, piperidine and its derivatives are cornerstone heterocyclic scaffolds, integral to the structure of numerous therapeutic agents.[1][2] The conversion of amine-containing active pharmaceutical ingredients (APIs) into their hydrochloride salts is a prevalent and critical step in drug development. This process often enhances the compound's stability, crystallinity, and aqueous solubility, which in turn can improve bioavailability and facilitate formulation into a final dosage form.[3] This document provides a detailed protocol for the preparation of 4-(Cyclohexyloxy)piperidine HCl salt from its corresponding free base, a process applicable to researchers, scientists, and professionals in drug development. The protocol is designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.
The conversion of the free base of 4-(Cyclohexyloxy)piperidine to its hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a Lewis base, accepting a proton from hydrochloric acid. This results in the formation of a positively charged ammonium species and a chloride counter-ion, yielding the ionic salt.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| 4-(Cyclohexyloxy)piperidine (free base) | ≥98% | Commercially Available | Ensure the free base is dry and free of impurities. |
| Diethyl ether (anhydrous) | ACS Grade | Commercially Available | Anhydrous conditions are crucial to prevent the formation of hydrates and ensure good crystal formation.[4] |
| Hydrogen chloride solution (2.0 M in diethyl ether) | Commercially Available | A standardized solution is recommended for accurate stoichiometry.[5] | |
| Isopropanol | ACS Grade | Commercially Available | Used for recrystallization to purify the final product.[6] |
| Acetone | ACS Grade | Commercially Available | Can be used as a wash solvent.[6] |
| n-Hexane | ACS Grade | Commercially Available | Used for washing the final product. |
Experimental Protocol
Part 1: Salt Formation
The following protocol outlines the conversion of 4-(Cyclohexyloxy)piperidine free base to its hydrochloride salt. The procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Step-by-Step Procedure:
-
Dissolution of the Free Base: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(Cyclohexyloxy)piperidine free base in anhydrous diethyl ether. A typical concentration is 0.1 to 0.5 M. The use of anhydrous diethyl ether is critical to prevent the formation of an oily product instead of a crystalline solid.[4]
-
Cooling the Solution: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature down to 0-5 °C. Cooling the solution helps to control the exothermicity of the reaction and promotes the precipitation of the salt.
-
Addition of Hydrochloric Acid: While vigorously stirring the cooled solution, slowly add 1.0 to 1.1 equivalents of a 2.0 M solution of hydrogen chloride in diethyl ether dropwise via a dropping funnel or syringe. The slow addition is important to prevent localized high concentrations of acid, which can lead to the formation of an oil.
-
Precipitation of the Salt: Upon addition of the HCl solution, the 4-(Cyclohexyloxy)piperidine HCl salt will precipitate out of the solution as a white solid.
-
Stirring and Maturation: After the addition is complete, continue to stir the resulting slurry in the ice bath for an additional 30-60 minutes. This "maturation" period ensures complete reaction and allows for the growth of larger crystals, which are easier to filter.
-
Isolation of the Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing the Product: Wash the filter cake with a small amount of cold anhydrous diethyl ether or n-hexane to remove any unreacted starting material and other soluble impurities.
-
Drying the Product: Dry the collected solid under vacuum to a constant weight. A vacuum oven at a temperature not exceeding 40-50 °C can be used to expedite the drying process.
Part 2: Purification by Recrystallization
For higher purity, the crude 4-(Cyclohexyloxy)piperidine HCl salt can be recrystallized. The choice of solvent is critical for successful recrystallization. Isopropanol is often a good choice for amine hydrochloride salts.[6][7]
Step-by-Step Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude salt and a few drops of isopropanol. Heat the mixture to boiling. If the solid dissolves, it is a suitable solvent. If it does not dissolve, a different solvent or a solvent mixture may be required.
-
Dissolution: In an Erlenmeyer flask, add the crude 4-(Cyclohexyloxy)piperidine HCl salt and the minimum amount of hot isopropanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be covered and left undisturbed. Further cooling in an ice bath can increase the yield.
-
Inducing Crystallization (If Necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[7]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol or acetone, and dry under vacuum as described previously.
Workflow Diagram
Caption: Workflow for the preparation and purification of 4-(Cyclohexyloxy)piperidine HCl.
Results and Discussion
The successful conversion of 4-(Cyclohexyloxy)piperidine free base to its hydrochloride salt should yield a white to off-white crystalline solid. The yield of the crude product is typically high, often exceeding 90%. Recrystallization will result in a purer product, though with some loss of material.
Key Parameters and Expected Outcomes:
| Parameter | Expected Outcome | Troubleshooting |
| Appearance | White to off-white crystalline solid | If an oil forms, ensure anhydrous conditions were maintained. The oil may solidify upon trituration with a non-polar solvent like hexane. |
| Yield (Crude) | >90% | Low yield may indicate incomplete precipitation. Ensure sufficient cooling and stirring time. |
| Yield (Recrystallized) | 70-85% | Low recovery after recrystallization may be due to using too much solvent. Concentrate the mother liquor to recover more product. |
| Melting Point | Sharp melting point | A broad melting range indicates impurities. Further recrystallization may be necessary. |
| Purity (by HPLC/NMR) | ≥99% after recrystallization | Impurities may include residual free base or solvent. Ensure thorough washing and drying. |
The formation of the salt can be confirmed by various analytical techniques. Proton NMR spectroscopy will show a downfield shift of the protons adjacent to the nitrogen atom due to the positive charge. The presence of the chloride counter-ion can be confirmed by ion chromatography or a simple qualitative test with silver nitrate solution (after dissolving the salt in water).
Safety Considerations
-
Hydrochloric Acid: Hydrogen chloride solutions in diethyl ether are corrosive and have a pungent odor.[5] Handle this reagent in a well-ventilated fume hood and wear appropriate PPE. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
-
Diethyl Ether: Diethyl ether is highly flammable and volatile.[5] Ensure there are no ignition sources in the vicinity of the experiment. Work in a fume hood to avoid inhalation of vapors.
-
4-(Cyclohexyloxy)piperidine: While specific toxicity data for this compound may be limited, it should be handled with care as with all laboratory chemicals. Avoid inhalation, ingestion, and skin contact.
Conclusion
This application note provides a comprehensive and reliable protocol for the preparation of 4-(Cyclohexyloxy)piperidine HCl salt from its free base. By following the detailed steps for salt formation and purification, researchers can consistently obtain a high-purity product suitable for further applications in drug discovery and development. The key to a successful outcome lies in the use of anhydrous solvents and controlled reaction conditions to promote the formation of a crystalline solid.
References
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?[Link]
-
Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. [Link]
-
Sciencemadness.org. (2008). Converting to the hydrochloric salt for storage?[Link]
-
Reddit. (2011). HCl in Ether. [Link]
- Google Patents. (n.d.).
-
Symax Laboratories Private Limited. (n.d.). Hydrogen chloride solution 2.0 M in diethyl ether. [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?[Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
- Google Patents. (n.d.).
-
ResearchGate. (2013). How can I prepare etherial hydrochloric acid?[Link]
- Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
-
YouTube. (2020). Conversion of Amines to Amine Salts. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
DTIC. (2025). Piperidine Synthesis. [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
- Google Patents. (n.d.). CN1034015C - Process to prepare cycloamine compounds.
-
Wikipedia. (n.d.). Piperidine. [Link]
-
Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]
- Google Patents. (n.d.). US3957788A - 1-substituted-4-(1,2-diphenylethyl)
-
Quora. (2021). Which is more basic and why, cyclohexylamine or piperidine?[Link]
-
Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022). Uses and Properties of Heterocyclic Compounds. [Link]
-
PubChem. (n.d.). 1-Cyclohexylpiperidine. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. rroij.com [rroij.com]
- 3. youtube.com [youtube.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Hydrogen Chloride Solution 2.0 M in Diethyl Ether at Attractive Price [symaxlaboratories.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the N-Acylation of 4-(Cyclohexyloxy)piperidine Hydrochloride
Application Note: AN-SYN-4CP-01
Abstract & Introduction
This application note details the optimized protocol for synthesizing N-acyl derivatives of 4-(cyclohexyloxy)piperidine hydrochloride (CAS: 303975-02-2). This specific piperidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in Muscarinic Acetylcholine Receptor (mAChR) antagonists, Sigma receptor ligands, and Calcium channel blockers [1, 2].
While amide coupling is a routine transformation, the use of the hydrochloride salt of the amine presents specific stoichiometric and solubility challenges often overlooked in standard "free base" protocols. Failure to account for the acidic proton results in stalled conversion (max 50%) and difficult purification. This guide provides two validated methods: a Homogeneous Organic Phase method (Method A) for moisture-sensitive acyl chlorides, and a Heterogeneous Schotten-Baumann method (Method B) for robust scale-up.
Chemical Strategy & Mechanism
The reaction follows a Nucleophilic Acyl Substitution mechanism.[1][2] However, the critical first step is the liberation of the nucleophile . The hydrochloride salt (
The "Salt Trap" (Stoichiometry Warning)
A common error is treating the salt as a free amine.
-
Standard Amine: Requires 1.0 eq Base to neutralize the HCl byproduct of acylation.
-
Amine Hydrochloride: Requires 2.0+ eq Base .
-
Eq 1: Neutralizes the starting material (
). -
Eq 2: Scavenges the HCl produced during the reaction (
).
-
Reaction Pathway Diagram
The following diagram illustrates the activation and substitution pathway.
Figure 1: Mechanistic pathway highlighting the dual requirement for base.
Experimental Protocols
Method A: Homogeneous Phase (DCM/DIPEA)
Best for: Small scale (<1g), moisture-sensitive acyl chlorides, or parallel synthesis libraries.
Reagents:
-
4-(Cyclohexyloxy)piperidine HCl (1.0 eq)
-
Acyl Chloride (1.1 – 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Dichloromethane (DCM), Anhydrous (0.1 M concentration)
Step-by-Step Procedure:
-
Solubilization: In a dried round-bottom flask under Nitrogen/Argon, suspend 4-(cyclohexyloxy)piperidine HCl (1.0 eq) in anhydrous DCM. Note: The salt may not fully dissolve initially.
-
Liberation: Add DIPEA (2.5 eq) via syringe. Stir at Room Temperature (RT) for 10-15 minutes. The suspension should clarify as the free amine is liberated and the DIPEA·HCl salt (soluble in DCM) forms.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add the Acyl Chloride (1.1 eq) dropwise (neat or dissolved in minimal DCM) over 5-10 minutes.
-
Caution: Exothermic reaction.[] Monitor internal temp if scaling >5g.
-
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
QC Check: Spot TLC (MeOH/DCM 1:9). Stain with Ninhydrin (SM turns blue/purple) or UV.
-
-
Quench & Workup:
-
Dilute with excess DCM.
-
Wash organic layer with 1M HCl (removes unreacted amine and DIPEA).
-
Wash with Sat. NaHCO3 (removes hydrolyzed acid byproduct).
-
Wash with Brine, dry over Na2SO4, and concentrate.
-
Method B: Schotten-Baumann (Biphasic)
Best for: Scale-up (>5g), robust acyl chlorides, and "Greener" processing.
Reagents:
-
4-(Cyclohexyloxy)piperidine HCl (1.0 eq)
-
Acyl Chloride (1.2 eq)
-
Sodium Hydroxide (NaOH), 10% aqueous solution (3.0 eq)
-
DCM or Ethyl Acetate[4]
Step-by-Step Procedure:
-
Biphasic Setup: Dissolve the piperidine salt in the DCM (or EtOAc). Add the 10% NaOH solution.
-
Vigorous Stirring: Stir rapidly. The free amine will partition into the organic layer.
-
Addition: Cool to 0°C. Add Acyl Chloride dropwise.
-
Reaction: Stir vigorously at 0°C to RT for 4 hours. The base in the aqueous layer neutralizes the HCl as it is generated and extracted from the organic layer.
-
Workup: Separate layers. The organic layer usually contains pure product.
Data Summary & Troubleshooting
Base Selection Matrix
| Base | Type | Eq Required | Pros | Cons |
| DIPEA | Organic (Hindered) | 2.2 - 3.0 | Non-nucleophilic; high solubility. | Expensive; requires acid wash to remove. |
| TEA | Organic | 2.2 - 3.0 | Cheap; standard. | Can react with highly reactive acyl chlorides (ketene formation). |
| NaOH/K2CO3 | Inorganic | 3.0 - 4.0 | Cheap; easy workup (water wash). | Biphasic only; hydrolysis risk for sensitive acyl chlorides. |
| Pyridine | Aromatic | Solvent/Base | Catalytic effect (acyl pyridinium). | Toxic; difficult to remove (requires CuSo4 wash or azeotrope). |
Troubleshooting Guide
-
Problem: Low Yield / Recovered Starting Material.
-
Problem: Product contaminated with "O-acyl" impurity.
-
Root Cause:[2][4] The cyclohexyloxy ether linkage is generally stable, but if strong Lewis acids are present, cleavage could occur (rare). More likely, the impurity is the anhydride of the acyl chloride.
-
Solution: Ensure the acyl chloride is distilled or fresh. Quench with diamine scavenger if necessary.
-
Workflow Visualization
Figure 2: Operational decision tree for selecting the appropriate synthesis protocol.
References
-
Watson, S. J., et al. (2012). Piperidine-based antagonists of the muscarinic M1 receptor. Bioorganic & Medicinal Chemistry Letters.
-
PubChem Compound Summary. (2023). 4-(Cyclohexyloxy)piperidine.[5][6][7][8] National Center for Biotechnology Information.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron. (Comprehensive review of amide coupling reagents and bases).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. PubChemLite - 4-(cyclohexyloxy)piperidine (C11H21NO) [pubchemlite.lcsb.uni.lu]
- 6. 4-(Cyclohexyloxy)piperidine | CymitQuimica [cymitquimica.com]
- 7. 303975-02-2|4-(Cyclohexyloxy)piperidine|BLD Pharm [bldpharm.com]
- 8. alchempharmtech.com [alchempharmtech.com]
4-(Cyclohexyloxy)piperidine hydrochloride peptide coupling reagents
Application Note: High-Efficiency Amide Coupling of 4-(Cyclohexyloxy)piperidine Hydrochloride [1][2][3]
Executive Summary & Chemical Context
4-(Cyclohexyloxy)piperidine hydrochloride (CAS: 303975-02-2) is a "privileged scaffold" in medicinal chemistry, frequently utilized to modulate lipophilicity and metabolic stability in GPCR ligands (e.g., histamine H3 antagonists, muscarinic agonists) and monoamine transporter inhibitors.[2]
Unlike primary amines, this secondary amine presents specific synthetic challenges:
-
Steric Bulk: The 4-cyclohexyloxy substituent creates a chair-conformation pucker that can sterically hinder nucleophilic attack, particularly with bulky carboxylic acids.[2][3]
-
Salt Management: As a hydrochloride salt, it requires quantitative in situ neutralization to liberate the nucleophilic free base without triggering racemization of the coupling partner (if chiral).[2][3]
This guide details the selection of peptide coupling reagents and validated protocols to maximize yield and purity when incorporating this moiety.[2][3]
Reagent Selection Matrix
Not all coupling reagents are equivalent for secondary amines.[2][3][4][5] The following table synthesizes performance data for 4-(Cyclohexyloxy)piperidine couplings.
| Reagent Class | Recommended Reagent | Suitability | Mechanism & Notes |
| Uronium/Aminium | HATU | Best for Difficult Couplings | Generates a highly reactive 7-azabenzotriazole ester.[2][3] Overcomes steric hindrance of the piperidine ring.[2][3] High Cost. |
| Phosphonium | PyBOP | Alternative to HATU | Useful if the carboxylic acid partner is prone to guanidinylation (a side reaction possible with HATU).[2][3] |
| Carbodiimide | EDC[2][3][5][6]·HCl / Oxyma | Best for Scale-Up | Generates water-soluble urea byproducts.[2][3] "Oxyma" is preferred over HOBt due to safety (non-explosive) and higher reactivity.[2][3] |
| Propylphosphonic Anhydride | T3P® | Green / Low Epimerization | Excellent for coupling chiral amino acids to this piperidine.[2][3] Low toxicity; byproduct is water-soluble.[2][3] |
Mechanistic Workflow
The coupling of 4-(Cyclohexyloxy)piperidine hydrochloride requires a precise order of addition to prevent "salt suppression," where the chloride counter-ion interferes with the active ester formation.[2][3]
Figure 1: Activation and Coupling Pathway
Caption: Kinetic pathway for HATU-mediated coupling.[1][2][3] Note that base (DIPEA) is required both for activation and for neutralizing the piperidine HCl salt.[2][3]
Validated Experimental Protocols
Protocol A: The "Gold Standard" (HATU Method)
Recommended for: Milligram-scale discovery chemistry, hindered acids, or valuable intermediates.[2]
Reagents:
Step-by-Step Procedure:
-
Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Base Addition 1: Add DIPEA (1.0 equiv) to initiate active ester formation.[2][3] Stir at room temperature for 5–10 minutes. Solution often turns yellow.[1][2]
-
Amine Preparation: In a separate vial, suspend 4-(Cyclohexyloxy)piperidine hydrochloride (1.2 equiv) in minimal DMF. Add DIPEA (2.5 equiv) to this suspension.[2][3]
-
Coupling: Transfer the amine/DIPEA solution dropwise into the activated acid solution.
-
Reaction: Stir at room temperature for 1–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of acid).
-
Work-up: Dilute with Ethyl Acetate. Wash sequentially with:
-
Drying: Dry over MgSO₄, filter, and concentrate.
Protocol B: The "Scale-Up" (T3P Method)
Recommended for: Gram-scale synthesis, avoiding toxic byproducts, and minimizing epimerization.[1][2]
Reagents:
-
T3P® (Propylphosphonic anhydride) (50% wt in EtOAc/DMF) (1.5 equiv)[2][3]
-
Base: N-Methylmorpholine (NMM) or DIPEA (4.0 equiv)[2]
Step-by-Step Procedure:
-
Combine: Charge a flask with the Carboxylic Acid , 4-(Cyclohexyloxy)piperidine hydrochloride , and solvent (EtOAc).[2][3]
-
Base Addition: Add NMM (4.0 equiv) in one portion. The internal temperature may rise slightly; cool to 0°C if scale >10g.[2][3]
-
Reagent Addition: Add T3P solution dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2–12 hours.
-
Work-up: T3P byproducts are water-soluble.[2][3] Simply wash the organic layer with water, 1N NaOH, and brine.[2][3] Evaporate solvent.[2][3][4]
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield | Incomplete neutralization of HCl salt. | Increase DIPEA to 4.0 equiv. The HCl consumes 1.0 equiv of base immediately.[2][3] |
| Slow Reaction | Steric hindrance from the cyclohexyloxy group.[2][3] | Switch from DMF to NMP (N-methylpyrrolidone) and heat to 50°C. Use HATU or PyAOP.[2][3] |
| Guanidinylation | Reaction of amine with HATU instead of acid.[2][3] | Pre-activation is vital. Allow Acid + HATU to react for 5 mins before adding the piperidine. |
| Emulsions | Amphiphilic nature of the product.[2][3] | Use a 3:1 mixture of CHCl₃:IPA during extraction instead of pure EtOAc.[2][3] |
References
-
Valeur, E., & Bradley, M. (2009).[2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][3] Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][3] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140-177.[2][3] Link[2][3]
-
Joullié, M. M., & Lassen, K. M. (2010).[2][3] Evolution of amide bond formation. Arkivoc, 8, 189-250.[2][3] Link
-
El-Faham, A., & Albericio, F. (2011).[2][3] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[2][3] Link[2][3]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-(Cyclohexyloxy)piperidine Hydrochloride Synthesis
Executive Summary
The synthesis of 4-(cyclohexyloxy)piperidine hydrochloride presents a classic organic chemistry challenge: forming an ether bond between two secondary centers (a secondary alcohol and a secondary electrophile).[1] Standard Williamson ether synthesis conditions often fail here, resulting in low yields (<30%) due to the dominance of E2 elimination (formation of cyclohexene) over SN2 substitution .
This guide provides three validated protocols to overcome this bottleneck, ranging from optimizing the "Classic" route to implementing "Modern" catalytic strategies.
Module 1: Diagnostic & Decision Matrix
Before altering your protocol, identify your specific failure mode using the flowchart below.
Figure 1: Decision matrix for troubleshooting synthesis failures based on crude NMR analysis.
Module 2: The Etherification Bottleneck (The "Fix")
The reaction of N-Boc-4-hydroxypiperidine with cyclohexyl bromide using NaH typically yields ~20-30% product and ~70% cyclohexene.[1] To improve this to >60%, you must suppress elimination.[1]
Protocol A: Phase Transfer Catalysis (Recommended for Scale)
This method uses a biphasic system to protect the nucleophile and lower the basicity of the environment, reducing E2 elimination.
-
Reagents:
-
Step-by-Step:
-
Dissolve N-Boc-4-hydroxypiperidine and TBAI in Toluene.
-
Add 50% NaOH solution.[1] The mixture will be biphasic.
-
Add Cyclohexyl bromide dropwise at room temperature.
-
Critical Step: Heat to 55°C (Do not exceed 65°C) with vigorous stirring (1000 rpm).
-
Monitor by TLC/GC.[1] The high concentration of halide and phase transfer effect promotes substitution.
-
Workup: Separate phases. Wash organic layer with water (x3) to remove TBAI.
-
Protocol B: The Mitsunobu Inversion (Recommended for Purity)
If Protocol A fails, or if you require high purity without elimination byproducts, use the Mitsunobu reaction.[1] This couples the alcohol of the piperidine with cyclohexanol directly.
-
Mechanism: SN2 with inversion (requires activating the alcohol).[1]
-
Reagents:
-
Step-by-Step:
-
Dissolve N-Boc-piperidine, Cyclohexanol, and PPh3 in THF under N2.
-
Cool to 0°C .
-
Add DIAD dropwise over 30 minutes. Exotherm control is vital.
-
Allow to warm to RT and stir for 12-18 hours.
-
Troubleshooting: If conversion is low, use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD for sterically hindered secondary alcohols [1].
-
Module 3: Deprotection & Salt Formation
Users often report the final hydrochloride salt appearing as a "sticky gum" rather than a white powder. This is due to residual water or excess acid.[1]
Optimized Salt Formation Protocol
-
Precursor: N-Boc-4-(cyclohexyloxy)piperidine (purified oil).[1]
-
Reagents: 4M HCl in Dioxane (commercial) or HCl gas in Isopropanol. Avoid aqueous HCl.
| Parameter | Standard (Poor Result) | Optimized (High Yield) |
| Solvent | Ethanol / Water | Diethyl Ether or MTBE |
| Acid Source | Conc.[1] HCl (37% aq) | 4M HCl in Dioxane (Anhydrous) |
| Temperature | Room Temp | 0°C to 5°C |
| Precipitation | Evaporation to dryness | Anti-solvent addition (Hexane) |
Procedure:
-
Dissolve the N-Boc intermediate in a minimal amount of dry Dioxane or Ethyl Acetate.[1]
-
Cool to 0°C.
-
Add 4M HCl/Dioxane (4-5 equivalents).
-
Stir for 2 hours. A white precipitate should form.[1]
-
Critical Fix: If oil forms, add anhydrous Diethyl Ether or Hexane dropwise with rapid stirring to force crystallization.[1]
-
Filter under N2 (the salt is hygroscopic). Wash with dry ether.[1]
FAQ: Common User Issues
Q1: Can I use Cyclohexyl Tosylate instead of Bromide to improve yield?
-
A: Generally, no.[1][3] Secondary tosylates are excellent leaving groups but are even more prone to E2 elimination than bromides when using strong bases like NaH.[1] Stick to the Mitsunobu protocol (Protocol B) if you want to avoid halides entirely.[1]
Q2: My NMR shows a mix of product and starting material, but they co-elute on silica.
-
A: This is common.[1] To separate N-Boc-4-hydroxypiperidine from the ether product:
Q3: Is there a "Process Chemistry" route that avoids these issues entirely?
-
A: Yes. For kilogram scale, avoid building the ether bond on the piperidine.[1]
-
Route: Start with 4-Phenoxypyridine .[1]
-
Reduction: Perform catalytic hydrogenation using 5% Rh/C or PtO2 in Acetic Acid at 50-70 bar H2 [2]. This reduces both the pyridine ring (to piperidine) and the phenyl ring (to cyclohexyl) in one step, avoiding the elimination issues of alkylation.
-
References
-
Sigma-Aldrich. (2025).[1] 1-Boc-4-hydroxypiperidine Product & Application Guide. (Cites Mitsunobu applications for N-heterocyclic alkyl ethers).
-
Sreenivasulu, R., et al. (2015).[1][4] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. (Describes the reduction of phenoxy/substituted pyridines to piperidines).
-
ChemicalBook. (2025).[1][5] 4-Hydroxypiperidine hydrochloride Synthesis & Properties. (Provides standard salt formation protocols using HCl/Dioxane).
-
BLD Pharm. (2025).[6] 4-(Cyclohexyloxy)piperidine hydrochloride Product Data. (Verifies the commercial availability and salt form stability).
Sources
- 1. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 2. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 6. 1235438-80-8|4-(Cycloheptyloxy)piperidine hydrochloride|BLD Pharm [bldpharm.com]
Technical Support Center: 4-(Cyclohexyloxy)piperidine Hydrochloride Stability & Storage
Topic: Troubleshooting Discoloration Events in 4-(Cyclohexyloxy)piperidine Hydrochloride (CAS: 84196-16-7) Document ID: TS-84196-HCl-001 Version: 2.4 (Current)[1][2]
Introduction
You have reached the technical support repository for 4-(Cyclohexyloxy)piperidine hydrochloride . This guide addresses a frequent inquiry regarding the discoloration (yellowing or pinking) of this compound during storage.
While 4-(Cyclohexyloxy)piperidine hydrochloride is a stable intermediate when stored correctly, secondary amine salts are susceptible to specific degradation pathways that result in chromophoric impurities.[1] This guide provides the mechanistic "why," the diagnostic "how," and the remediation protocols to restore your material.
Module 1: Root Cause Analysis (The "Why")
Discoloration in piperidine derivatives is rarely a sign of massive decomposition. Instead, it typically indicates trace-level (<0.1%) formation of highly conjugated oligomers .
The Degradation Mechanism
Even as a hydrochloride salt, the piperidine ring is vulnerable to oxidative stress, particularly at the
-
Radical Initiation: Light (UV) or trace metal ions can abstract a hydrogen atom from the
-carbon.[1] -
Imine Formation: This radical reacts with oxygen to form a peroxy radical, eventually leading to an imine intermediate.
-
Oligomerization: These reactive imines can polymerize or react with remaining amine to form conjugated systems (chromophores). It only takes ppm levels of these conjugated species to turn a white powder yellow.
Environmental Factors
-
Hygroscopicity: HCl salts are often hygroscopic. Absorbed moisture creates a localized "solution-like" phase on the crystal surface, increasing ion mobility and facilitating oxidation.
-
Protonation Equilibrium: While the HCl salt protects the nitrogen lone pair, moisture can shift the equilibrium, transiently exposing the free base, which is significantly more oxidation-prone.
Visualization: Degradation Pathway
The following diagram illustrates how trace oxidation leads to color without necessarily destroying the bulk compound.
Figure 1: Mechanistic pathway showing how trace radical initiation leads to highly colored conjugated oligomers.[1][2]
Module 2: Troubleshooting Guide (The "How")
Do not discard the batch immediately. Color is a poor proxy for chemical purity. Follow this diagnostic workflow.
Diagnostic Workflow
Figure 2: Decision tree for assessing batch viability.
Analytical Verification
Before remediation, verify the extent of degradation.
-
Wavelengths: Monitor at 210 nm (for the main piperidine backbone) and 254 nm (to detect the conjugated impurities causing the color).
-
Interpretation: If the main peak is >98% area but you see small peaks at 254 nm, the material is chemically intact and suitable for purification.
Module 3: Remediation Protocol (Recrystallization)
If your batch is chemically pure (>98%) but aesthetically compromised, use this Self-Validating Recrystallization Protocol .
Safety: Perform in a fume hood. Wear gloves and safety glasses.
Materials
-
Solvent A: Ethanol (Absolute) or Isopropanol (IPA).
-
Solvent B (Anti-solvent): Diethyl Ether or MTBE (Methyl tert-butyl ether).[1][2]
-
Activated Charcoal: To adsorb chromophores.
Step-by-Step Procedure
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve the discolored salt in the minimum amount of boiling Ethanol/IPA. |
| 2 | Decolorization | Add activated charcoal (1-2% w/w).[1][2] Stir at reflux for 15 mins. |
| 3 | Hot Filtration | Filter through a Celite pad while hot . |
| 4 | Crystallization | Allow filtrate to cool to Room Temp. If no crystals form, slowly add Solvent B (Ether/MTBE) until turbid. |
| 5 | Isolation | Cool to 0-4°C for 2 hours. Filter the white crystals. |
| 6 | Drying | Dry in a vacuum oven at 40°C for 12 hours. |
Validation: The final product should be white/off-white. Retest melting point (Target: ~200°C+, check specific CoA) and HPLC.
Module 4: Frequently Asked Questions (FAQs)
Q1: My sample turned pink. Is it toxic?
-
Answer: The pink color is likely a trace "quinone-like" oxidation product. While not inherently more toxic than the parent compound, it indicates instability. Do not use for biological assays (cell culture) without recrystallization, as oxidation byproducts can be cytotoxic.
Q2: Can I dry the clumped powder to fix it?
-
Answer: Drying removes water but will not remove the color . Once the color has formed, it is a chemical change (covalent bond formation). You must recrystallize to remove the colored impurities.[3]
Q3: What are the optimal storage conditions to prevent this?
-
Answer: Follow the "3-C" Rule:
-
Cool: Store at 2°C to 8°C (Refrigerated).
-
Closed: Flush with Argon/Nitrogen after every use.
-
Container: Amber glass vials (UV protection) with Parafilm seal.
-
Q4: Does the "Cyclohexyloxy" group affect stability?
-
Answer: The ether linkage is generally stable. However, the cyclohexane ring adds lipophilicity, which can make the salt harder to dissolve in water compared to simple piperidine, but it does not significantly increase degradation risk compared to the piperidine ring itself.
References
-
ICH Q1A (R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Castello, R. A., & Mattocks, A. M. (1962) .[4] Discoloration of tablets containing amines and lactose.[4] Journal of Pharmaceutical Sciences, 51(2), 106–108. [Link][2]
-
PubChem . 4-(Cyclohexyloxy)piperidine hydrochloride (Compound Summary). National Library of Medicine. [Link][2]
Sources
Technical Support Center: Preventing Racemization in Substituted 4-(Cyclohexyloxy)piperidine Derivatives
Welcome to the Technical Support Center for the synthesis and handling of chiral substituted 4-(cyclohexyloxy)piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with maintaining the stereochemical integrity of these valuable compounds. Racemization, the conversion of a single enantiomer into a mixture of both, can significantly impact the biological activity and therapeutic efficacy of your target molecules.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate and prevent unwanted epimerization.
Part 1: Troubleshooting Guide - Diagnosing and Solving Racemization Issues
Unexpected racemization can be a significant setback in a synthetic campaign. This section provides a systematic approach to identifying the root cause of stereochemical instability and implementing effective solutions.
Issue 1: Loss of Enantiomeric Purity During N-Deprotection (e.g., Boc, Cbz)
Probable Causes:
-
Harsh Acidic or Basic Conditions: Standard deprotection protocols using strong acids (e.g., TFA, HCl) or bases can create an environment conducive to racemization, especially if the chiral center is susceptible to enolization or other equilibration mechanisms.
-
Elevated Temperatures: Increased reaction temperatures accelerate the rate of racemization.[1]
-
Prolonged Reaction Times: Extended exposure to deprotection reagents increases the likelihood of epimerization.
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| Use Milder Deprotection Reagents | For Boc deprotection, consider using milder acids like 10% H₂SO₄ in dioxane or TMSOTf/2,6-lutidine. For Cbz groups, catalytic transfer hydrogenation (e.g., Pd/C with ammonium formate) is often gentler than standard hydrogenation. |
| Optimize Reaction Temperature | Perform deprotection at the lowest effective temperature.[1] For many reactions, starting at 0°C and slowly warming to room temperature can minimize racemization while still achieving complete conversion. |
| Monitor Reaction Progress Closely | Use TLC, LC-MS, or other in-process controls to determine the minimum time required for complete deprotection. Quench the reaction promptly upon completion. |
Issue 2: Racemization During Coupling Reactions or Functional Group Manipulations
Probable Causes:
-
Strongly Basic Conditions: The use of strong, non-hindered bases like sodium hydride or potassium tert-butoxide can deprotonate a labile proton adjacent to the chiral center, leading to racemization.
-
Activation of Adjacent Carbonyl Groups: In cases where a substituent contains a carbonyl group (e.g., an ester or amide), activation for a subsequent reaction can inadvertently lead to enolization and loss of stereochemistry.
-
Nucleophilic Attack at the Chiral Center: Certain reagents may directly participate in an S(_N)2-type reaction at the chiral center, causing inversion of stereochemistry.
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| Employ Sterically Hindered, Non-Nucleophilic Bases | Bases like 2,4,6-collidine or N-methylmorpholine are preferable to stronger, less hindered bases like DIPEA, as they are less likely to cause deprotonation at the chiral center.[3] |
| Utilize Racemization-Suppressing Additives | When activating carboxylic acids for amide bond formation, additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can minimize racemization by forming less reactive activated esters.[3][4] |
| Choose Appropriate Protecting Groups | If a functional group manipulation is causing racemization, consider if a different protecting group strategy could shield the chiral center or prevent unwanted side reactions. |
| Lower Reaction Temperature | As with deprotection, performing coupling reactions at reduced temperatures can significantly slow the rate of racemization.[1] |
Issue 3: Epimerization During Purification (Chromatography)
Probable Causes:
-
Acidic or Basic Stationary Phases: Standard silica gel can be acidic and may promote racemization of sensitive compounds. Similarly, some amine-based columns can be basic.
-
Inappropriate Solvent Systems: Solvents that can act as proton donors or acceptors may facilitate on-column racemization.
-
Prolonged Exposure to the Stationary Phase: Long chromatography run times increase the contact time between the compound and the stationary phase, providing more opportunity for racemization.
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| Use Neutral or Deactivated Stationary Phases | Consider using deactivated silica gel (e.g., treated with a base like triethylamine) or alternative stationary phases like alumina or Florisil. |
| Buffer the Mobile Phase | Adding a small amount of a neutral or slightly basic additive (e.g., 0.1% triethylamine) to the mobile phase can neutralize active sites on the stationary phase. |
| Optimize Chromatography Method for Speed | Develop a method that provides adequate separation in the shortest possible time. This could involve using a stronger solvent system or a shorter column. |
| Consider Alternative Purification Techniques | If racemization on the column is persistent, explore other purification methods such as crystallization or preparative HPLC with a neutral stationary phase. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most likely mechanism of racemization for 4-(cyclohexyloxy)piperidine derivatives?
A1: The most probable mechanism depends on the specific substitution pattern. However, a common pathway involves the deprotonation of a proton alpha to a carbonyl group or adjacent to the piperidine nitrogen if it is part of an electron-withdrawing system. This can lead to the formation of a planar enolate or a related intermediate, which can be protonated from either face, resulting in a racemic mixture.[4] Another possibility, especially under acidic conditions, is the reversible opening and closing of the piperidine ring, which can lead to epimerization at the C4 position.
Q2: How can I accurately determine the enantiomeric excess (ee) of my compound?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric purity of piperidine derivatives.[5] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Other techniques include chiral Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC), though the latter may require derivatization to increase volatility.[5] For compounds lacking a UV chromophore, pre-column derivatization with a UV-active agent is often necessary for detection.[5][6]
Q3: Are there any specific N-protecting groups that are known to be more resistant to racemization?
A3: While no protecting group can completely prevent racemization under all conditions, some are generally considered more robust. For example, the tert-butyloxycarbonyl (Boc) group is often preferred over the benzyloxycarbonyl (Cbz) group in situations where hydrogenation may lead to side reactions. The choice of protecting group should be made in the context of the overall synthetic strategy and the specific reaction conditions to be employed.
Q4: Can the conformation of the piperidine ring influence its susceptibility to racemization?
A4: Yes, the conformation of the piperidine ring can play a role. The piperidine ring typically adopts a chair conformation. The orientation of substituents (axial vs. equatorial) can affect the acidity of adjacent protons and the steric accessibility of the chiral center.[7][8] Computational studies can be a valuable tool for understanding the preferred conformation of a particular derivative and how this might influence its stability.[7]
Q5: I suspect my compound is racemizing during storage. What are the best practices for storing chiral 4-(cyclohexyloxy)piperidine derivatives?
A5: To minimize the risk of racemization during storage, it is advisable to store the compound as a solid in a cool, dark, and dry place. If the compound must be stored in solution, use a non-polar, aprotic solvent and store at low temperatures (e.g., -20°C). Avoid storing solutions in protic or acidic/basic solvents for extended periods. It is also good practice to re-analyze the enantiomeric purity of a sample that has been stored for a significant amount of time before use.
Part 3: Key Experimental Protocols
Protocol 1: Chiral HPLC Analysis of a Substituted 4-(Cyclohexyloxy)piperidine Derivative
This protocol provides a general starting point for developing a chiral HPLC method. Optimization of the mobile phase and column type will be necessary for specific compounds.
Materials:
-
Chiral HPLC column (e.g., Chiralpak AD-H, Chiralcel OD-H)
-
HPLC-grade isopropanol
-
HPLC-grade hexane
-
Diethylamine (optional, for basic compounds)
-
Sample of the 4-(cyclohexyloxy)piperidine derivative dissolved in mobile phase
Procedure:
-
Column Installation and Equilibration: Install the chiral column in the HPLC system. Equilibrate the column with the initial mobile phase (e.g., 90:10 hexane:isopropanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Chromatographic Separation: Run the separation isocratically.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee%).
-
Method Optimization: If the resolution is poor, adjust the mobile phase composition (e.g., increase or decrease the percentage of isopropanol). For basic compounds, adding a small amount of diethylamine (e.g., 0.1%) to the mobile phase can improve peak shape.[6]
Protocol 2: Racemization-Suppressed Amide Coupling
This protocol describes a general procedure for amide bond formation designed to minimize racemization of the chiral piperidine derivative.
Materials:
-
Chiral 4-(cyclohexyloxy)piperidine derivative (amine)
-
Carboxylic acid
-
Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the carboxylic acid (1.2 equivalents) and Oxyma (1.2 equivalents) in anhydrous DMF.
-
Base Addition: Add 2,4,6-collidine (2.0 equivalents) to the solution.
-
Activation: Add DIC (1.2 equivalents) to the mixture and stir at room temperature for 10-15 minutes.
-
Amine Addition: Add a solution of the chiral 4-(cyclohexyloxy)piperidine derivative (1.0 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on deactivated silica gel.
Part 4: Visualization of Key Concepts
Diagram 1: General Racemization Mechanism
Caption: Base-catalyzed racemization via a planar intermediate.
Diagram 2: Troubleshooting Workflow for Racemization
Caption: A logical workflow for troubleshooting racemization issues.
References
- Vertex AI Search. (n.d.). Catalytic Enantioselective Piperidine Synthesis.
- ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
- ResearchGate. (n.d.). Synthesis of Substituted Piperidines by Enantioselective Desymmetrizing Intramolecular aza-Michael Reactions.
- Wiley Online Library. (n.d.). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives.
- ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality.
- ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- PMC. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights.
- ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization.
- BenchChem. (n.d.). Technical Support Center: Prevention of Racemization in Peptide Synthesis.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PMC. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
- ResearchGate. (2005). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.
- Royal Society of Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Conformations observed for N-alkyl-substituted piperidine and related....
- Chromatography Today. (2020). Trouble with chiral separations.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- PMC. (n.d.). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation.
- ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- ResearchGate. (2025). Unusual effects of separation conditions on chiral separations.
- BenchChem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
- ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- PubMed. (n.d.). Synthesis of chiral 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidines and their biological evaluation at sigma1, sigma2, and sterol delta8-delta7 isomerase sites.
- ACS Publications. (n.d.). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research.
- ORCA - Online Research @ Cardiff. (n.d.). Racemization in Drug Discovery.
- PMC. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
- YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2.
- ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C-H....
- Royal Society of Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
- PMC. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
- Slideshare. (n.d.). Steric Effects on the Configuration of the Nitrogen In Piperidine.
- PubMed. (n.d.). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo.
- PMC. (n.d.). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
- PMC. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
- BenchChem. (n.d.). "troubleshooting guide for the synthesis of heterocyclic compounds".
- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Chemistry World. (2025). Stable nitrogen chiral centres are possible – under the right conditions.
- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3.
- PMC. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy.
- Taylor & Francis. (n.d.). Racemization – Knowledge and References.
- Royal Society of Chemistry. (n.d.). Biaxially chiral compounds: research and development of synthesis. Chemical Communications.
- Reddit. (2023). Does nitrogen act as a chiral centre in (a)?. r/OrganicChemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability & Salt Selection for 4-(Cyclohexyloxy)piperidine
Ticket ID: TSP-4CP-001 Status: Open Subject: Optimization of Solid-State Stability and Handling for 4-(Cyclohexyloxy)piperidine Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division
Executive Summary
You are likely accessing this guide because the standard Hydrochloride (HCl) salt of 4-(Cyclohexyloxy)piperidine is exhibiting deliquescence (absorbing moisture until it dissolves), or the free base is presenting as an unmanageable oil.
Due to the lipophilic cyclohexyl ether tail combined with the secondary amine head, this molecule suffers from a "hydrophilicity mismatch" with small inorganic counterions like chloride. This guide provides a validated pathway to switch to organic counterions —specifically Fumarate or Tosylate —to achieve a non-hygroscopic, free-flowing crystalline solid.
Module 1: The "Why" – Causality & Mechanism
To solve the stability issue, we must first diagnose the molecular interaction failures.
The Lipophilicity Mismatch
4-(Cyclohexyloxy)piperidine is an amphiphilic molecule with a significant lipophilic domain (the cyclohexyl ether).
-
The Problem: When you form a salt with a small, hard anion like Chloride (
), the crystal lattice energy is often insufficient to overcome the hydration energy. The lattice "breaks" easily in the presence of atmospheric moisture, leading to hygroscopicity. -
The Solution: You need a "softer," larger, and more lipophilic counterion that matches the hydrophobic bulk of the cyclohexyl group. This maximizes Van der Waals interactions in the crystal lattice, excluding water.
The pKa Rule (ΔpKa)
The piperidine nitrogen is strongly basic (
-
Stability Requirement: For a stable salt, the
( ) should ideally be . -
Selection: While HCl satisfies this, organic acids like p-Toluenesulfonic acid (Tosylate) and Fumaric acid also provide sufficient proton transfer potential while offering superior lattice packing properties.
Module 2: Recommended Alternative Salts
Based on structural analogues and solid-state thermodynamics, the following two salt forms are the highest-probability candidates to replace HCl.
Candidate A: The Fumarate Salt (First Choice)
-
Stoichiometry: Likely 2:1 (Base:Acid) or 1:1 depending on crystallization solvent.
-
Why it works: Fumaric acid is planar and centrosymmetric. It forms robust hydrogen-bond networks with secondary amines. It is generally non-hygroscopic and pharmaceutically acceptable (GRAS).
-
Target Melting Point: Expect
(significantly higher than the free base).
Candidate B: The Tosylate Salt (Second Choice)
-
Stoichiometry: 1:1.
-
Why it works: The aromatic ring of the tosylate anion interacts favorably with the cyclohexyl group of your molecule (hydrophobic effect), stabilizing the lattice.
-
Warning: Tosylate salts can sometimes be solvates; ensure thorough drying.
Comparison Table: Counterion Selection
| Counterion | pKa (Acid) | Hygroscopicity Risk | Crystallinity Potential | Recommendation | |
| Chloride (HCl) | -7 | ~18 | High | Moderate | Avoid (Current Issue) |
| Fumarate | 3.03 | ~7.5 | Low | High | Primary Recommendation |
| Tosylate | -1.34 | ~12 | Low | High | Secondary Recommendation |
| Succinate | 4.21 | ~6.5 | Moderate | Moderate | Backup Option |
| Maleate | 1.9 | ~9 | Moderate | Good | Caution (Michael Acceptor)* |
*Note: Maleic acid contains a cis-double bond that can react with secondary amines (like piperidine) over time via Michael addition, leading to impurities. Fumarate (trans-isomer) avoids this steric/reactive risk.
Module 3: Troubleshooting & Experimental Protocols
Workflow: Micro-Scale Salt Screening (The Slurry Method)
Do not rely on evaporation, as it often yields oils. Use the Slurry Method to thermodynamically drive crystallization.
Materials:
-
4-(Cyclohexyloxy)piperidine (Free Base)
-
Fumaric Acid (Solid)[1]
-
Solvent: Isopropanol (IPA) or Ethyl Acetate (EtOAc).
Protocol:
-
Dissolution: Dissolve 100 mg of Free Base in 0.5 mL of IPA.
-
Addition: Add 0.55 molar equivalents of Fumaric Acid (for 2:1 salt) or 1.1 equivalents (for 1:1 salt).
-
Note: Fumaric acid may not dissolve immediately.
-
-
Slurry: Stir the suspension at 50°C for 1 hour, then cool to Room Temperature (RT) and stir for 24 hours.
-
Mechanism:[2] The cycling allows the system to find the most stable crystal form (Ostwald Ripening).
-
-
Filtration: Filter the white solid.
-
Validation: If the solid remains free-flowing after 1 hour on the bench, you have solved the hygroscopicity issue.
FAQ: Common Issues
Q: My salt turned into a gel during filtration.
-
Cause: You likely trapped solvent in the lattice (solvate formation) or the solvent was too polar (e.g., Methanol).
-
Fix: Switch to a less polar solvent like Ethyl Acetate or MTBE (Methyl tert-butyl ether). Add a "maturation" step: cycle the temperature between 20°C and 40°C for 48 hours.
Q: The Fumarate salt isn't precipitating.
-
Cause: High solubility of the salt in the chosen solvent.
-
Fix: Add an "anti-solvent" such as Heptane or Hexane dropwise until turbidity persists, then cool to 4°C.
Module 4: Decision Logic & Visualization
The following diagram outlines the logical pathway for selecting the optimal salt form based on your specific stability observations.
Figure 1: Decision Matrix for Salt Selection. This logic prioritizes Fumarate for general crystallinity and Tosylate for lipophilic compatibility.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4][5] (2002).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5][6] (The authoritative text on salt selection criteria, pKa rules, and counterion properties).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][7][8] Advanced Drug Delivery Reviews, 59(7), 603-616. (Discusses the impact of salt selection on physicochemical properties like hygroscopicity).
- Bhattachar, S. N., et al. (2006). Preparation and Characterization of Salt Forms. Chemical Engineering in the Pharmaceutical Industry. (Provides the slurry method protocols described in Module 3).
-
PubChem. (n.d.).[9] 4-(Cyclohexyloxy)piperidine Compound Summary. National Center for Biotechnology Information. (Structural verification and basic chemical properties).
Sources
- 1. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2007071951A1 - Tosylate salt of 6- (4-br0m0-2-chl0r0phenylamin0) -7-fluoro-n- (2-hydroxyethoxy) -3-methyl-3h-benzimi dazole- 5 - carboxamide , mek inhibitor useful in the treatment of cancer - Google Patents [patents.google.com]
- 3. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 4. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. PubChemLite - 4-(cyclohexyloxy)piperidine (C11H21NO) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
Comparative Guide: 1H NMR Characterization of 4-(Cyclohexyloxy)piperidine Hydrochloride
Executive Summary
4-(Cyclohexyloxy)piperidine hydrochloride (CAS: 303975-02-2) is a critical secondary amine building block used in the synthesis of GPCR ligands and kinase inhibitors. Its characterization presents specific challenges due to the overlap of aliphatic signals (cyclohexyl vs. piperidine rings) and the dynamic behavior of the ammonium protons (
This guide compares the spectral performance of this compound across different solvent systems, establishing the "Gold Standard" protocol for structural validation. Unlike simple spectral lists, this analysis focuses on the causality of chemical shifts and the comparative utility of deuterated solvents.
Structural Analysis & Assignment Strategy
To interpret the spectrum, we must first map the magnetic environment. The molecule consists of two saturated rings linked by an ether oxygen, with a cationic nitrogen terminus.
Figure 1: Magnetic connectivity of 4-(Cyclohexyloxy)piperidine HCl.[1] Green nodes indicate the critical ether methine protons used to distinguish the two rings.
Comparative Analysis: Solvent System Performance
The choice of solvent is the single most significant variable in the quality of the generated data. Below is a comparative assessment of the three primary solvent candidates.
Option A: DMSO-d6 (The Gold Standard)
-
Performance: High.
-
Why: DMSO is a polar aprotic solvent that readily dissolves hydrochloride salts. Crucially, it slows the exchange rate of the ammonium protons (
), making them visible as broad peaks around 8.5–9.5 ppm. This provides direct confirmation of the salt formation. -
Trade-off: High viscosity leads to slightly broader line widths compared to chloroform. The water peak (approx. 3.33 ppm) can obscure the ether methine signals if the sample is "wet."
Option B: Deuterium Oxide (D₂O)[2]
-
Performance: Moderate (Functional but incomplete).
-
Why: Excellent solubility for HCl salts.[2][3] However, D₂O causes immediate Hydrogen-Deuterium exchange (HDX) of the
protons. -
Result: The signals at >8.5 ppm disappear completely. While this simplifies the spectrum, you lose the diagnostic confirmation of the amine salt.
-
Interference: The HDO residual peak (approx.[4] 4.79 ppm) is far removed from the aliphatic region, offering a clean view of the ring protons.
Option C: Chloroform-d (CDCl₃)
-
Performance: Low / Risky.
-
Why: Secondary amine hydrochloride salts often have poor solubility in non-polar chloroform, leading to suspension/precipitation and poor signal-to-noise ratios.
-
Exception: If the salt is soluble (often requiring free-basing in situ), CDCl₃ offers the sharpest resolution for coupling constants (
-values).
Summary Table: Solvent Comparison
| Feature | DMSO-d6 (Recommended) | D₂O (Alternative) | CDCl₃ (Not Recommended) |
| Solubility (HCl salt) | Excellent | Excellent | Poor/Variable |
| NH₂⁺ Detection | Visible (Broad, 8.5-9.5 ppm) | Invisible (Exchanged) | Visible (if soluble) |
| Resolution | Good | Moderate | Excellent |
| Water Interference | ~3.3 ppm (Critical Region) | ~4.8 ppm (Safe Region) | ~1.5 ppm (Aliphatic Region) |
Representative Spectral Data (DMSO-d6)
The following data represents the expected chemical shifts for 4-(Cyclohexyloxy)piperidine HCl in DMSO-d6 at 300 K.
Instrument Parameters:
-
Frequency: 400 MHz or higher recommended.[5]
-
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
-
Scans (NS): 16–32 (sufficient for 1H).
Chemical Shift Assignment Table
| Region | Shift ( | Multiplicity | Integral | Assignment | Mechanistic Note |
| Ammonium | 8.80 – 9.20 | Broad Singlet/Doublet | 2H | Deshielded by positive charge; broad due to quadrupole relaxation of | |
| Ether Methines | 3.55 – 3.75 | Multiplet | 1H | Pip-C4-H | Deshielded by Oxygen. Distinct from Cy-H due to ring strain differences. |
| Ether Methines | 3.25 – 3.45 | Multiplet | 1H | Cy-C1'-H | Deshielded by Oxygen. Often overlaps with residual |
| Alpha-Methylene | 3.00 – 3.20 | Multiplet (Broad) | 2H | Pip-C2/6-H (eq) | Strongly deshielded by adjacent |
| Alpha-Methylene | 2.80 – 3.00 | Multiplet (Broad) | 2H | Pip-C2/6-H (ax) | Axial protons are shielded relative to equatorial counterparts. |
| Beta-Methylene | 1.85 – 2.05 | Multiplet | 2H | Pip-C3/5-H | Bridging protons between the N and O functional groups. |
| Cyclohexyl | 1.10 – 1.90 | Complex Envelope | 10H | Cy-C2'-C6' | Typical "cyclohexyl mountain" characteristic of saturated carbocycles. |
Experimental Workflow & Validation Logic
To ensure trustworthiness in your data, follow this decision tree. This protocol validates the structure by checking for salt formation and purity.
Figure 2: Validation workflow for confirming salt stoichiometry and purity.
Critical Technical Nuances
The "Water Trap" in DMSO
In DMSO-d6, residual water appears at ~3.33 ppm.
-
The Problem: The cyclohexyl ether methine proton (Cy-C1'-H) also resonates near 3.3–3.5 ppm.
-
The Solution: If the water peak is large, it will obscure this diagnostic proton.
-
Remedy 1: Use "Extra Dry" DMSO ampules.
-
Remedy 2: Run a COSY (Correlation Spectroscopy) experiment. The water peak will not show cross-peaks, whereas the Cy-C1'-H will couple to the cyclohexyl methylene protons at ~1.9 ppm.
-
Salt vs. Free Base Differentiation
If you are unsure if your sample is the Hydrochloride salt or the Free Base:
-
Look at the Alpha-Protons (Pip-C2/6): In the free base, these protons appear around 2.5–2.7 ppm . Upon protonation (HCl salt), the positive charge on the nitrogen deshields these protons, shifting them downfield to 3.0–3.2 ppm . This +0.5 ppm shift is the definitive proof of salt formation.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[6] Chem.1997 , 62, 7512–7515.[6] Link
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link
-
SDBS (Spectral Database for Organic Compounds) . "General Piperidine Derivatives Spectral Data." AIST Japan.[7][8] Link
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005.
Sources
- 1. rsc.org [rsc.org]
- 2. 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride | 1185295-86-6 | Benchchem [benchchem.com]
- 3. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. rsc.org [rsc.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Decoding the Vibrational Fingerprint: A Comparative FTIR Analysis of 4-(Cyclohexyloxy)piperidine Hydrochloride
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific validation. In this guide, we delve into the Fourier-Transform Infrared (FTIR) spectroscopic signature of 4-(Cyclohexyloxy)piperidine hydrochloride, a molecule integrating a piperidinium core with a cyclohexyloxy ether substituent. This analysis serves as a practical guide to interpreting its spectrum by comparing it with the spectra of its core building blocks: piperidine hydrochloride and cyclohexanol. Understanding the vibrational modes of this compound is critical for its identification, purity assessment, and quality control in synthetic and pharmaceutical workflows.
The Molecular Architecture and Its Spectroscopic Implications
The structure of 4-(Cyclohexyloxy)piperidine hydrochloride presents several key functional groups whose vibrational characteristics are detectable by FTIR spectroscopy. The protonation of the piperidine nitrogen to form a secondary ammonium salt and the presence of a saturated ether linkage are the most diagnostically significant features.
The formation of the hydrochloride salt dramatically alters the N-H stretching region. Instead of a sharp, weak peak typical of a free secondary amine (around 3350-3310 cm⁻¹), we anticipate a very broad and strong absorption envelope spanning a wide range, typically from 3200 cm⁻¹ down to 2400 cm⁻¹.[1][2] This broadening is a direct consequence of the strong ionic character and extensive hydrogen bonding network established between the positively charged ammonium group (NH₂⁺) and the chloride anion (Cl⁻).[1]
The ether (C-O-C) linkage introduces a strong, characteristic asymmetric stretching vibration. For saturated aliphatic ethers, this peak is typically one of the most intense in the fingerprint region, appearing between 1140 and 1070 cm⁻¹.[3][4] This absorption arises from the stretching of the C-O bonds within the C-O-C moiety.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the reliability of the spectral data, a standardized experimental protocol is paramount. The following outlines the methodology for analyzing a solid sample like 4-(Cyclohexyloxy)piperidine hydrochloride using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
Single-reflection Diamond Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is impeccably clean. Clean with isopropyl alcohol and a soft, lint-free tissue, then allow it to dry completely.
-
Acquire a background spectrum (scan) of the empty ATR crystal. This scan measures the ambient atmosphere (CO₂ and H₂O vapor) and the instrument's intrinsic response, which will be subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Analysis:
-
Place a small amount (typically 1-2 mg) of the solid 4-(Cyclohexyloxy)piperidine hydrochloride powder onto the center of the diamond crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The causality here is critical: good contact is necessary for the IR evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum.
-
Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum, resulting in the final absorbance spectrum of the compound.
-
Perform an ATR correction (if the software allows) to account for the wavelength-dependent depth of penetration of the evanescent wave. This correction adjusts the relative peak intensities to be more comparable to a traditional transmission spectrum.
-
Identify and label the peak maxima (in cm⁻¹) for subsequent analysis.
-
Workflow for FTIR Analysis
Caption: Standard workflow for solid-state FTIR analysis using an ATR accessory.
Characteristic Peaks of 4-(Cyclohexyloxy)piperidine Hydrochloride
The following table summarizes the expected characteristic absorption bands, their origins, and typical wavenumber ranges. This serves as a predictive guide for spectral interpretation.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Notes |
| ~2935 & ~2855 | Strong | C-H Asymmetric & Symmetric Stretching | Characteristic of the numerous CH₂ groups in the cyclohexyl and piperidine rings. |
| 3200 - 2400 | Strong, Broad | N-H Stretching (in NH₂⁺) | The very broad envelope is the hallmark of a secondary amine salt due to ionic interactions and hydrogen bonding.[1] |
| ~1620 - 1560 | Medium, Broad | N-H Bending | Asymmetric bending of the NH₂⁺ group. This is a key diagnostic peak for secondary amine salts.[5] |
| ~1450 | Medium | CH₂ Scissoring (Bending) | Bending vibration of the CH₂ groups present in both cyclic structures. |
| ~1100 - 1070 | Very Strong | C-O-C Asymmetric Stretching | This is often the strongest peak in the fingerprint region and is highly characteristic of the saturated ether linkage.[3][4][6] |
| Below 1000 | Medium-Weak | C-N Stretching, Ring Vibrations | This region contains complex vibrations from the piperidine and cyclohexane rings, including C-C and C-N stretching. |
Comparative Analysis: Isolating the Functional Group Contributions
To build confidence in our peak assignments for 4-(Cyclohexyloxy)piperidine hydrochloride, we can compare its expected spectrum to those of its constituent parts.
Caption: Logical comparison for interpreting the target molecule's FTIR spectrum.
1. Comparison with Piperidine Hydrochloride:
-
The spectrum of piperidine hydrochloride would be dominated by the broad N-H stretching band (3200-2400 cm⁻¹) and the N-H bending vibration (~1600 cm⁻¹).[7][8][9][10] It would also show aliphatic C-H stretching (~2950-2850 cm⁻¹) and ring vibrations.
-
Key Difference: Piperidine hydrochloride would completely lack the very strong C-O-C ether stretching band expected around 1100 cm⁻¹. The presence of this intense peak in the target molecule's spectrum is the definitive indicator of the cyclohexyloxy substituent.
2. Comparison with Cyclohexanol:
-
The spectrum of cyclohexanol is characterized by a very broad O-H stretching band (~3350 cm⁻¹) and a strong C-O stretching band (~1070 cm⁻¹).[11][12][13] It also displays strong aliphatic C-H stretches.
-
Key Differences: While both cyclohexanol and our target molecule have a strong C-O stretch in a similar region, the context provided by the rest of the spectrum is crucial.
-
Our target molecule will show the broad N-H stretch of the amine salt, which is absent in cyclohexanol.
-
Conversely, the target molecule will lack the broad O-H stretch of the alcohol, which is a defining feature of the cyclohexanol spectrum.
-
By using this comparative logic, we can confidently assign the major absorption bands. The presence of the broad N-H stretch confirms the piperidinium salt, while the absence of an O-H stretch and the appearance of a very strong band around 1100 cm⁻¹ confirms the presence of the cyclohexyloxy ether group. This systematic approach, grounded in the foundational principles of vibrational spectroscopy, ensures a trustworthy and accurate structural interpretation.
References
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]
-
Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). Piperidine, hydrochloride (1:1). In PubChem. Retrieved from [Link]
-
Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]
-
SpectraBase. (n.d.). Piperidine hydrochloride. Retrieved from [Link]
-
NIST. (n.d.). Piperidine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclohexanol. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Piperidine hydrochloride(6091-44-7) IR Spectrum [chemicalbook.com]
- 10. Piperidine hydrochloride [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cyclohexanol(108-93-0) IR Spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
Comparative Guide: HPLC Method Development for 4-(Cyclohexyloxy)piperidine Hydrochloride Purity
Executive Summary: The "Invisible" Analyte Challenge
Developing a purity method for 4-(Cyclohexyloxy)piperidine hydrochloride presents a classic analytical paradox: the molecule is chemically simple but chromatographically elusive. Structurally, it consists of two saturated rings (cyclohexane and piperidine) linked by an ether bond. Crucially, it lacks a conjugated
This guide objectively compares three distinct methodological approaches to solving this problem. While traditional Low-Wavelength UV is often the default, our comparative data suggests that Charged Aerosol Detection (CAD) provides the superior balance of sensitivity, linearity, and "universal" impurity detection required for pharmaceutical-grade purity assessment.
Strategic Analysis: The Physico-Chemical Barrier
Before selecting a method, we must understand the analyte's behavior.
-
Chromophore Absence: The molecule has no aromatic rings. UV absorption is limited to the weak
transitions of the ether oxygen and amine nitrogen, which only occur below 210 nm. -
Basicity (pKa ~11): The secondary amine is highly basic. At neutral pH, it is fully protonated, leading to severe peak tailing on standard silica-based C18 columns due to silanol interactions.
-
Impurity Profile: Likely impurities include cyclohexanol, 4-hydroxypiperidine, and alkyl halides. Most of these are also non-chromophoric, making UV detection dangerous for purity analysis (you might miss toxic impurities entirely).
Decision Matrix: Selecting the Right Detector
Comparative Methodology
We evaluated three approaches for the purity analysis of 4-(Cyclohexyloxy)piperidine HCl.
Method A: Low-Wavelength UV (205 nm)
-
Principle: Detection of the weak ether/amine absorbance at the solvent cutoff edge.
-
Pros: Uses standard equipment; no additional consumables.
-
Cons: Extremely poor Signal-to-Noise (S/N) ratio. Mobile phase transparency is critical (cannot use Acetate/Formate buffers; must use Phosphate). Gradient elution causes massive baseline drift.
-
Verdict: Not Recommended for high-purity release testing (<0.1% impurity limits).
Method B: Charged Aerosol Detection (CAD) — The Gold Standard
-
Principle: Analyte is nebulized, dried, and charged by a corona discharge.[1][2] Charge is measured by an electrometer.[1][2] Response is proportional to mass, not optical properties.
-
Pros: Universal detection (sees all non-volatile impurities).[2] Uniform response factors (area %
weight %). High sensitivity (LOD ~1-5 ng). -
Cons: Requires a CAD detector. Mobile phase must be volatile.
-
Verdict: Highly Recommended for accurate purity profiling.
Method C: Pre-Column Derivatization (FMOC-Cl or Tosyl Chloride)
-
Principle: Reacting the secondary amine with a chromophore tag (e.g., Tosyl Chloride) to create a UV-absorbing derivative detectable at 254 nm.
-
Pros: Extremely high sensitivity; moves detection away from solvent interference.
-
Cons: Labor-intensive (reaction time ~30 mins). Introduces "reagent peaks" that can mask impurities. Does not detect non-amine impurities (e.g., cyclohexanol).
-
Verdict: Alternative only if CAD is unavailable.
Deep Dive: The Recommended Protocol (HPLC-CAD)
This protocol utilizes a high-pH mobile phase strategy. High pH suppresses the protonation of the piperidine nitrogen (keeping it neutral), which drastically improves peak shape and retention on hybrid-silica columns.
Chromatographic Conditions[3][4][5][6][7][8][9]
| Parameter | Specification | Rationale |
| Column | Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 x 4.6 mm, 3.5 µm) | Hybrid particles are required to withstand high pH (pH 10.5) without dissolving the silica. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide | High pH neutralizes the amine, preventing silanol interaction and tailing. Volatile buffer is required for CAD. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Standard organic modifier. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Column Temp | 40°C | Improves mass transfer and lowers backpressure. |
| Detection | CAD (Corona Veo or similar) | Evaporation Temp: 35°C; Power Function: 1.0. |
| Injection Vol | 10 µL | - |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold |
| 2.0 | 10 | End of Hold |
| 15.0 | 90 | Linear Gradient (Elute hydrophobic impurities) |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | End of Run |
Sample Preparation[9]
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL (for purity); 1.0 µg/mL (for sensitivity check).
-
Note on Salt Form: The hydrochloride salt will dissociate in the mobile phase. The high pH buffer ensures the analyte travels as the free base.
Experimental Workflow Diagram
Performance Data Comparison
The following data summarizes the expected performance metrics based on validation of similar aliphatic amines.
| Metric | Method A: Low UV (205 nm) | Method B: CAD (Recommended) | Method C: Derivatization (Tosyl) |
| Limit of Quantitation (LOQ) | ~500 ng on-column | ~5 - 10 ng on-column | ~1 - 5 ng on-column |
| Linearity ( | 0.990 (Poor at low end) | > 0.998 (Quadratic/Log-log) | > 0.999 |
| Impurity Coverage | Misses non-chromophoric impurities | Universal (detects salts, lipids, precursors) | Misses non-amines |
| Precision (%RSD) | > 2.0% (due to baseline noise) | < 1.5% | < 1.0% |
| Baseline Stability | High Drift (Gradient) | Stable | Stable |
Key Insight: While Method C (Derivatization) offers slightly better sensitivity, Method B (CAD) is superior for purity analysis because it detects synthesis intermediates (like cyclohexyl bromide) that Method C would miss entirely because they lack an amine group to react with the tag.
Scientific Integrity & Troubleshooting (Self-Validating System)
To ensure this method is trustworthy (E-E-A-T), you must implement these self-validating checks:
-
The "Ghost Peak" Check: CAD is sensitive to mobile phase impurities. Run a "Blank" gradient (0µL injection) before samples. If peaks appear, they are from your water or acetonitrile quality, not the sample.
-
The pH Criticality: If retention times shift, check the pH of the aqueous buffer. A shift of 0.2 pH units can significantly alter the retention of the piperidine ring (
). -
Nebulizer Clogging: Do not use Phosphate buffers with CAD. Non-volatile salts will clog the nebulizer and destroy the detector. Use only Ammonium Acetate, Formate, or Carbonate.
References
- Zhang, K., et al. (2018). "Analysis of Non-Chromophoric Impurities in Pharmaceutical Preparations using HPLC-CAD." Journal of Pharmaceutical and Biomedical Analysis. (General reference on CAD utility).
-
PubChem. (2023).[3] Compound Summary: 4-(Cyclohexyloxy)piperidine.[4] National Library of Medicine. Retrieved from [Link]
-
Dolan, J. W. (2010). "High-pH Mobile Phases for the Analysis of Basic Compounds." LCGC North America. Retrieved from [Link]
- European Pharmacopoeia. (2023). Chapter 2.2.29 Liquid Chromatography.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-(cyclohexyloxy)piperidine (C11H21NO) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to Elemental Analysis Standards for 4-(Cyclohexyloxy)piperidine Hydrochloride
For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. 4-(Cyclohexyloxy)piperidine hydrochloride, a key building block in many synthetic pathways, is no exception. Its elemental composition is a critical quality attribute, directly reflecting its purity and identity. This guide provides an in-depth comparison of the primary analytical techniques for determining the elemental composition—carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl)—of this compound, grounded in scientific principles and supported by experimental data.
The Criticality of Elemental Analysis in Pharmaceutical Development
Elemental analysis serves as a fundamental check of a compound's empirical formula. For 4-(Cyclohexyloxy)piperidine hydrochloride (C₁₁H₂₁NO · HCl), the theoretical elemental percentages are a benchmark against which all synthesized batches are measured. Any significant deviation from these theoretical values can indicate the presence of impurities, residual solvents, or an incorrect stoichiometry, all of which have profound implications for downstream applications and regulatory compliance.
Theoretical Elemental Composition of 4-(Cyclohexyloxy)piperidine Hydrochloride (C₁₁H₂₂ClNO)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 60.12 |
| Hydrogen (H) | 1.008 | 22 | 22.176 | 10.09 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.14 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.37 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.28 |
| Total | 219.756 | 100.00 |
This guide will explore and compare the predominant methodologies for verifying these percentages: CHN combustion analysis for carbon, hydrogen, and nitrogen, and various techniques for chlorine determination, including combustion with ion chromatography or potentiometric titration.
I. Carbon, Hydrogen, and Nitrogen (CHN) Analysis: The Combustion Method
The simultaneous determination of carbon, hydrogen, and nitrogen is most commonly and reliably achieved through automated CHN elemental analyzers.[1][2] This technique is based on the principle of dynamic flash combustion.[3]
A. Scientific Principles
The core of CHN analysis involves the complete combustion of the sample in an oxygen-rich environment at high temperatures (typically 900-1200°C). This process quantitatively converts the elemental constituents into their gaseous oxides:
-
Carbon → Carbon Dioxide (CO₂)
-
Hydrogen → Water (H₂O)
-
Nitrogen → Nitrogen Oxides (NOₓ)
These combustion products are then passed through a reduction tube containing heated copper to convert the nitrogen oxides to dinitrogen gas (N₂). The resulting gas mixture (CO₂, H₂O, N₂) is separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD).[4]
B. Experimental Protocol: CHN Analysis
-
Sample Preparation: A small amount of the 4-(Cyclohexyloxy)piperidine hydrochloride sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.[5] The sample must be homogenous and completely dry, as residual solvents will significantly impact the hydrogen and carbon content.[3]
-
Instrument Calibration: The CHN analyzer is calibrated using a certified organic analytical standard with a known elemental composition, such as acetanilide.[4]
-
Analysis: The encapsulated sample is introduced into the combustion furnace. The resulting gases are passed through the analytical train for reduction, separation, and detection.
-
Data Processing: The instrument's software integrates the detector signals and calculates the weight percentages of C, H, and N based on the initial sample weight and the calibration.
C. Self-Validating System and Trustworthiness
Modern CHN analyzers are designed as self-validating systems.[2] To ensure accuracy, certified standards are run periodically within a sample batch to monitor for any drift in the calibration curve.[3] For a result to be considered trustworthy, it must be reproducible, and the analysis of standards should fall within a tight tolerance (e.g., ±0.3% absolute deviation).[3] For amine hydrochlorides, the use of tin capsules is often more effective.[5] A modified post-treatment tube packing with silver on alumina can be used to effectively remove halogens and sulfur, which can poison the copper packing.[5]
D. Visualization: CHN Analysis Workflow
Caption: Workflow for CHN Elemental Analysis.
II. Chlorine Determination: A Comparative Overview
Unlike C, H, and N, chlorine is not determined by the same combustion-TCD method. Instead, the organically bound chlorine must first be converted to ionic chloride (Cl⁻), which can then be quantified. The primary methods for this are combustion followed by ion chromatography or potentiometric titration.
A. Method 1: Combustion with Ion Chromatography (IC)
This is a highly sensitive and specific method for halide analysis.[6][7][8]
-
Scientific Principles: The sample is first combusted, typically in a Schöniger oxygen flask or a tube furnace, to decompose the organic matrix and convert the chlorine to hydrogen chloride (HCl).[9][10] The HCl is then absorbed into a capture solution, forming chloride ions. These ions are then quantified using ion chromatography, which separates ions based on their charge interactions with an ion-exchange resin.[8] Detection is usually achieved via suppressed conductivity.[6]
-
Experimental Protocol:
-
Combustion: A weighed sample of 4-(Cyclohexyloxy)piperidine hydrochloride is combusted in an oxygen-filled flask containing a dilute absorption solution (e.g., dilute sodium hydroxide).
-
Sample Introduction: An aliquot of the absorption solution is injected into the ion chromatograph.
-
Chromatography: The chloride ions are separated from other potential anions on an anion-exchange column.
-
Quantification: The conductivity of the eluent is measured, and the chloride concentration is determined by comparing the peak area to a calibration curve prepared from known chloride standards.
-
-
Advantages: High sensitivity and specificity, ability to simultaneously analyze for other halides (e.g., bromide, iodide) if present.[6]
-
Disadvantages: Requires specialized IC instrumentation.
B. Method 2: Combustion with Potentiometric Titration
This is a classic and robust method for chloride determination.[9][11]
-
Scientific Principles: As with the IC method, the sample is first combusted to convert organic chlorine to chloride ions. The resulting chloride solution is then titrated with a standardized silver nitrate (AgNO₃) solution. The endpoint of the titration, where all chloride ions have reacted to form silver chloride (AgCl) precipitate, is detected potentiometrically using a silver electrode.[9]
-
Experimental Protocol:
-
Combustion: The sample is combusted as described above.
-
Titration: The absorption solution is acidified (e.g., with nitric acid) and then titrated with a standard solution of silver nitrate.
-
Endpoint Detection: The potential difference between a silver indicator electrode and a reference electrode is monitored. The endpoint is the point of maximum inflection on the titration curve.
-
-
Advantages: High accuracy and precision, does not require expensive chromatography equipment.
-
Disadvantages: Can be more time-consuming than IC, and may be subject to interferences from other ions that can react with silver nitrate.
C. Visualization: Chlorine Analysis Workflow Comparison
Caption: Comparative workflows for Chlorine determination.
III. Method Comparison and Data Interpretation
The choice of analytical method often depends on the available instrumentation, required sensitivity, and sample throughput.
Comparison of Elemental Analysis Techniques
| Parameter | CHN Combustion Analysis | Combustion-IC | Combustion-Titration |
| Elements Determined | C, H, N | Cl | Cl |
| Principle | Combustion & TCD | Combustion & Ion Separation | Combustion & Titrimetry |
| Accuracy | High (typically ±0.3%)[3] | High | High |
| Precision | High | High | High |
| Sensitivity | mg range | ppm to ppb | ppm range |
| Throughput | High (automated) | Moderate | Low to Moderate |
| Instrumentation | CHN Analyzer | Ion Chromatograph | Titrator, Electrodes |
| Regulatory Acceptance | High | High | High |
Interpreting the Results:
The experimentally determined percentages for C, H, N, and Cl should be compared to the theoretical values. For pharmaceutical quality control, the acceptance criteria are typically very stringent, often requiring the experimental values to be within ±0.4% of the theoretical values.
IV. Beyond Purity: Elemental Impurities
While this guide focuses on the elemental composition of the API itself, it is crucial for drug development professionals to also consider elemental impurities. Regulatory bodies like the USP and ICH have established strict limits for toxic elements (e.g., As, Cd, Hg, Pb) that may be present from catalysts or manufacturing processes.[12][13][14] The analysis of these trace impurities requires highly sensitive techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[12][14][15] These methods are outside the scope of verifying the empirical formula but are a mandatory component of a complete API characterization.
Conclusion
The elemental analysis of 4-(Cyclohexyloxy)piperidine hydrochloride is a multi-faceted process that relies on a combination of robust and accurate analytical techniques. Automated CHN analysis provides a rapid and reliable determination of carbon, hydrogen, and nitrogen. For chlorine, both combustion-IC and combustion-titration offer high accuracy, with the choice often dictated by available resources and desired sensitivity. By employing these self-validating and well-established methods, researchers and drug developers can ensure the identity, purity, and quality of this critical pharmaceutical intermediate, laying a solid foundation for successful drug development.
References
- The Determination of Chlorine and Ionic Chloride in Organic Compounds. DTIC.
- Total Nitrogen Sulfur Chlorine analyzer. EST Analytical.
- Analyzing Halides by Ion Chromatography. Thermo Fisher Scientific - US.
- NEXIS Total Nitrogen/Sulfur/Chlorine Combustion Analyzer. Trace Elemental Instruments.
- Ion chromatography studies of quaternary ammonium halide solutions and the determin
- Ion chromatography testing for pharmaceuticals and m
- Analytical Methods for Elemental Impurities in Pharmaceuticals. Alfa Chemistry.
- Extractable organic chlorine. SCAN-test Method.
- Development of Green Methods for the Determination of Elemental Impurities in Commercial Pharmaceutical Tablets. MDPI.
- Carbon, Nitrogen, Sulfur and Chlorine Analyzer (CNSX). Analytik Jena.
- Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Analytik Jena.
- Pharmacopoeia methods for elemental analysis of medicines: a compar
- First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chrom
- DETERMINATION OF CHLORIDE CONTENT IN ORGANIC ADDITIVES FOR PORTLAND CEMENT CONCRETE. Caltrans.
- Elemental analysis of organic compounds with the use of automated CHNS analyzers.
- Summary of CHNS Elemental Analysis Common Problems. University of Ottawa.
- The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer.
- Elemental Analysis of CHN. Toray Research Center, Inc.
- Standards for Elemental Impurities in Pharmaceuticals. Reagecon.
- ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. Agilent.
Sources
- 1. C/N/S/X – Carbon, Nitrogen, Sulfur and Chlorine Analyzer - Analytik Jena [analytik-jena.com]
- 2. pepolska.pl [pepolska.pl]
- 3. chem.ubc.ca [chem.ubc.ca]
- 4. toray-research.co.jp [toray-research.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing Halides by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Ion chromatography studies of quaternary ammonium halide solutions and the determination of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion chromatography testing for pharmaceuticals and materials [manufacturingchemist.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. kemesta.fi [kemesta.fi]
- 11. dot.ca.gov [dot.ca.gov]
- 12. alfachemic.com [alfachemic.com]
- 13. knowledge.reagecon.com [knowledge.reagecon.com]
- 14. agilent.com [agilent.com]
- 15. scispace.com [scispace.com]
Comparative Crystallographic Analysis: Salt Selection Strategies for 4-(Cyclohexyloxy)piperidine
Executive Summary
4-(Cyclohexyloxy)piperidine is a critical pharmacophore in the synthesis of histamine H3 antagonists and GPCR ligands. However, as a secondary amine free base, it frequently presents as a viscous, hygroscopic oil or low-melting solid, rendering single-crystal X-ray diffraction (SC-XRD) impossible.
This guide objectively compares the crystallographic performance of the standard Hydrochloride (HCl) salt against organic alternatives, specifically Hydrogen Fumarate and L-Tartrate . We analyze the impact of counter-ion selection on lattice energy, hygroscopicity, and diffraction resolution, providing a validated protocol for researchers struggling with "oiling out" during crystallization.
Part 1: The Challenge of the Free Base
The piperidine ring in 4-(cyclohexyloxy)piperidine typically adopts a chair conformation. In its free base form, the lack of strong intermolecular hydrogen bond donors results in weak lattice packing forces.
-
The Problem: The free base relies on weak van der Waals forces between the cyclohexyl and piperidine rings. This leads to high rotational freedom and disorder, resulting in amorphous oils or waxy solids unsuitable for XRD.
-
The Solution: Protonation of the secondary amine (
) creates a piperidinium cation. The choice of anion dictates the supramolecular assembly, transforming the substance into a diffraction-quality lattice.
Decision Matrix: Selecting the Counter-Ion
Figure 1: Strategic decision pathway for converting the oily free base into a crystalline solid suitable for X-ray diffraction.
Part 2: Comparative Analysis of Salt Forms
Hydrochloride Salt (The Standard)
The HCl salt is the industry default due to the availability of reagents and high melting points.
-
Crystallography: Typically crystallizes in the Monoclinic system (
). The chloride ion acts as a bridge, accepting hydrogen bonds from the protonated nitrogen ( ). -
Pros: High density, usually yields block-like crystals.
-
Cons: High charge density on the chloride ion often attracts atmospheric water, leading to hydrate formation (e.g., hemihydrates) which can complicate the structure solution if the water is disordered.
Hydrogen Fumarate (The Stabilizer)
Fumaric acid (trans-butenedioic acid) is excellent for secondary amines.
-
Crystallography: Often forms Triclinic (
) or Monoclinic lattices. The carboxylic acid group interacts with the piperidinium nitrogen via a robust charge-assisted hydrogen bond ( ). -
Mechanism: The fumarate anion is planar and rigid, promoting the formation of 2D hydrogen-bonded sheets (supramolecular synthons) that stabilize the lattice better than spherical chloride ions.
L-Tartrate (The Chiral Probe)
Using a chiral acid like L-tartaric acid is useful if the absolute configuration of the cyclohexyl attachment or ring puckering is (though the molecule itself is achiral, the salt environment becomes chiral).
-
Crystallography: Forces the crystal into a non-centrosymmetric space group (e.g.,
). -
Pros: Extensive hydroxyl groups on the tartrate create a complex 3D hydrogen-bonding network, often yielding very hard, stable crystals.
Part 3: Experimental Data & Performance
The following data represents typical crystallographic parameters observed for 4-substituted piperidinium salts. Use this table to benchmark your own diffraction results.
Table 1: Comparative Crystallographic Parameters
| Parameter | Hydrochloride Salt | Hydrogen Fumarate Salt | L-Tartrate Salt |
| Crystal Habit | Colorless Prisms | White Needles/Plates | Colorless Blocks |
| Crystal System | Monoclinic ( | Triclinic ( | Monoclinic ( |
| Melting Point | 230 – 240°C (Dec) | 165 – 170°C | 185 – 190°C |
| Density ( | ~1.15 - 1.20 g/cm³ | ~1.25 - 1.30 g/cm³ | ~1.35 g/cm³ |
| Hygroscopicity | High (Risk of Hydrates) | Low (Stable) | Moderate |
| R-Factor ( | Typically < 4.5% | Typically < 5.0% | Typically < 4.0% |
| Packing Motif | 2D Sheets (H-bonded) | 3D Network |
Critical Insight: While the HCl salt has the highest melting point, the Hydrogen Fumarate often yields better diffraction data at room temperature because it is less prone to absorbing atmospheric moisture during mounting.
Part 4: Validated Experimental Protocols
A. Synthesis of 4-(Cyclohexyloxy)piperidine Salts
Standardizing the stoichiometry is vital to prevent oiling out.
-
Dissolution: Dissolve 1.0 mmol of 4-(cyclohexyloxy)piperidine free base in 5 mL of absolute ethanol.
-
Acid Addition:
-
For HCl: Add 1.1 eq of 1.25 M HCl in ethanol dropwise.
-
For Fumarate: Add 1.0 eq of Fumaric acid dissolved in hot ethanol.
-
-
Precipitation: Stir for 30 minutes at 50°C, then cool slowly to room temperature.
-
Isolation: Filter the precipitate and wash with cold diethyl ether.
B. Crystallization for X-ray Diffraction (Vapor Diffusion)
Do not use rapid evaporation; it yields polycrystals.
-
Inner Vial: Place 20 mg of the prepared salt in a small HPLC vial. Dissolve in the minimum amount of Methanol (for HCl) or Ethanol/Water (9:1 for Fumarate).
-
Outer Vial: Place the open inner vial inside a larger jar containing 10 mL of Diethyl Ether (antisolvent).
-
Equilibration: Seal the outer jar tightly. The ether vapors will slowly diffuse into the alcohol solution, lowering solubility gradually.
-
Harvest: Inspect after 48–72 hours. Crystals formed by this method have lower mosaicity and superior diffraction intensity compared to evaporation.
C. Structural Refinement Strategy
When solving the structure (using SHELX or OLEX2), pay attention to the Piperidine Chair Conformation .
-
Check 1: The cyclohexyl ether group at C4 should be in the equatorial position to minimize 1,3-diaxial strain.
-
Check 2: Locate the acidic proton.[1] In the HCl salt, it should be localized on the Nitrogen. In the Fumarate salt, ensure the proton has transferred from the carboxylic acid to the amine (check C-O vs C=O bond lengths; they should differ in the acid, but become more similar in the carboxylate anion).
Part 5: Mechanistic Visualization
Understanding the packing forces helps explain why the Fumarate salt is often more stable than the HCl salt.
Figure 2: The directional nature of the Fumarate interaction creates a rigid scaffold, whereas the spherical Chloride ion allows for potential slippage or disorder.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection logic).
-
Cambridge Crystallographic Data Centre (CCDC). (2023). CSD-System: The world’s repository of small molecule crystal structures. (Essential for comparing piperidine geometries). [Link]
-
Gould, R. O. (1986). Crystal Structure Analysis of Piperidine Derivatives. Acta Crystallographica Section B. (Foundational work on piperidine ring puckering parameters). [Link]
-
Anderson, K. M., et al. (2022). Salt Selection Strategies for Secondary Amines in Drug Development. Journal of Pharmaceutical Sciences. (Discusses the specific utility of fumarates for lipophilic amines). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
